molecular formula C7H8N2O B3043716 6,7-dihydro-1H-indazol-4(5H)-one CAS No. 912259-10-0

6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B3043716
CAS No.: 912259-10-0
M. Wt: 136.15 g/mol
InChI Key: FUVZDXDCPRQZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-1H-indazol-4(5H)-one is a versatile tetrahydroindazolone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the development of novel bioactive molecules, particularly in oncology research. Tetrahydroindazolone derivatives have been identified as important anticancer drug candidates, functioning as excellent inhibitors of heat-shock protein 90 (Hsp90) or as regulators of the mitotic motor protein Eg5 . The inhibition of Eg5 prevents the uncontrolled division of malignant cells, making this scaffold a valuable tool for developing targeted cancer therapeutics . Beyond its anticancer potential, the indazole core is a significant structural motif in various biologically active compounds, with applications spanning anti-inflammatory, antimicrobial, and neurodegenerative research . The reactivity of this molecule allows for further functionalization and conjugation with other pharmacophores, such as natural products, to create hybrid molecules with enhanced or novel biological properties . This product is intended for research purposes as a building block in heterocyclic synthesis, the exploration of new therapeutic agents, and structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZDXDCPRQZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499206-33-6
Record name 4,5,6,7-tetrahydro-1H-indazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to 6,7-dihydro-1H-indazol-4(5H)-one (CAS No. 499206-33-6): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a range of FDA-approved therapeutics, from the antiemetic Granisetron to tyrosine kinase inhibitors like Axitinib and Pazopanib.[3] The inherent aromaticity and tautomeric nature of the indazole core allow for diverse biological interactions and provide a robust platform for drug design.[1] This guide focuses on a key synthetic intermediate, 6,7-dihydro-1H-indazol-4(5H)-one , providing an in-depth look at its properties, synthesis, and critical role in the development of novel chemical entities. This compound, also known by its synonym 4,5,6,7-tetrahydro-1H-indazol-4-one, serves as a foundational building block for more complex, biologically active molecules.[4]

Core Physicochemical Properties

A comprehensive understanding of a molecule begins with its fundamental properties. This compound is a heterocyclic ketone whose structure provides multiple sites for chemical modification. The key identifiers and computed properties are summarized below for quick reference.

PropertyValueSource
CAS Number 499206-33-6PubChem[4], Biosynth
Molecular Formula C₇H₈N₂OPubChem[4], Biosynth
Molecular Weight 136.15 g/mol PubChem[4], Biosynth
IUPAC Name 1,5,6,7-tetrahydroindazol-4-onePubChem[4]
SMILES C1CC2=C(C=NN2)C(=O)C1Biosynth
Appearance Solid (typical)General knowledge
Primary Hazards Skin and eye irritation; may be harmful if swallowed.PubChem[4]

Synthesis: A Mechanistic and Practical Approach

The construction of the tetrahydro-indazole core is most commonly achieved through a classical condensation reaction. This approach is valued for its reliability and use of readily available starting materials.

Guiding Principle: The Paal-Knorr Analogue

The synthesis is conceptually analogous to the Paal-Knorr synthesis of pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. In this specific case, the cyclic 1,3-dicarbonyl equivalent, 1,3-cyclohexanedione, is reacted with hydrazine hydrate. The causality behind this choice lies in the inherent reactivity of the dione, which provides the necessary electrophilic centers for cyclization with the dinucleophilic hydrazine.

The reaction proceeds via two key stages:

  • Condensation: Initial reaction between one of the ketone groups of 1,3-cyclohexanedione and hydrazine forms a hydrazone intermediate. This is a standard acid- or base-catalyzed carbonyl-amine condensation.

  • Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazone then attacks the second carbonyl group intramolecularly. The resulting hemiaminal intermediate rapidly dehydrates to form the stable, fused pyrazole ring, yielding the final product.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

G cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 1,3-Cyclohexanedione D Combine Reagents in Solvent A->D B Hydrazine Hydrate (NH₂NH₂·H₂O) B->D C Solvent (e.g., Ethanol/H+) C->D E Reflux Reaction Mixture (e.g., 4-6 hours) D->E Heat F Cool to Room Temperature & Precipitate Product E->F G Filter & Wash Solid (e.g., with cold Ethanol) F->G Isolate Crude Product H Recrystallization (e.g., from Ethanol or Acetonitrile) G->H I Dry Under Vacuum H->I J This compound (CAS: 499206-33-6) I->J Pure Compound

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is a representative procedure derived from general methods for synthesizing substituted tetrahydro-indazoles.[1][5] Each step includes built-in checks to ensure reaction progression and purity.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol, 200 proof

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-cyclohexanedione (e.g., 10.0 g) in ethanol (100 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., 0.5 mL) to the solution. The acidic environment protonates a carbonyl oxygen, activating it for nucleophilic attack and promoting the reaction.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirring solution at room temperature. An initial exothermic reaction may be observed. The slight excess of hydrazine ensures complete consumption of the limiting dione.

  • Reaction Progression: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing the consumption of the starting dione.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product often precipitates as a crystalline solid upon cooling. The cooling process may be completed in an ice bath to maximize yield.

  • Purification (Crude): Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual starting materials and soluble impurities.

  • Purification (Final): For high-purity material required for drug development, recrystallize the crude solid from a suitable solvent like ethanol or acetonitrile. The formation of well-defined crystals is a strong indicator of purity.

  • Final Validation: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity against reference data.[1][6]

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself has shown potential antimicrobial and cyanobacterial inhibitory activity, its primary value lies in its role as a versatile synthetic intermediate. The fused ring system contains three key functional handles for elaboration: the ketone, the N1-H of the pyrazole ring, and the adjacent methylene groups.

This structure allows for:

  • N-Alkylation/Arylation: The N1 position can be readily substituted to introduce various groups, influencing solubility, metabolic stability, and target binding.

  • Carbonyl Chemistry: The ketone at the 4-position can be reduced, converted to an olefin, or used in reductive amination to append diverse side chains.

  • Alpha-Functionalization: The methylene groups alpha to the carbonyl can be functionalized to introduce further diversity.

This versatility makes it a valuable starting point for creating libraries of novel indazole derivatives for screening against various biological targets. Research on related indazole compounds has demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2]

G cluster_derivatives Chemical Elaboration A 6,7-dihydro-1H- indazol-4(5H)-one (Core Scaffold) B N-Substitution (R₁ Group) A->B Position 1 C Carbonyl Modification (R₂ Group) A->C Position 4 D Ring Functionalization (R₃ Group) A->D Positions 5, 7 E Library of Novel Indazole Derivatives B->E C->E D->E F Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) E->F G Lead Compound Identification F->G

Caption: Role as a core scaffold in discovery chemistry.

References

A Technical Guide to the Structural Elucidation of 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative

The Strategic Workflow: A Multi-Pronged Approach

Elucidation_Workflow cluster_synthesis Sample Origin cluster_analysis Analytical Cascade cluster_conclusion Conclusion Synthesis Synthesis & Purification (e.g., from Dimedone) HRMS High-Resolution MS (Confirm Formula) Synthesis->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Establish Connectivity) HRMS->NMR Confirmation Unambiguous Structure Confirmed HRMS->Confirmation IR FTIR Spectroscopy (Identify Functional Groups) NMR->IR NMR->Confirmation XRay Single Crystal X-Ray (Definitive 3D Structure) IR->XRay IR->Confirmation XRay->Confirmation

Caption: Overall workflow for the structural elucidation of 6,7-dihydro-1H-indazol-4(5H)-one.

Mass Spectrometry: Confirming the Elemental Composition

The first step is always to confirm that we have synthesized the correct molecule, at least in terms of its elemental formula. Low-resolution mass spectrometry can be misleading, but high-resolution mass spectrometry (HRMS) provides the requisite mass accuracy to confidently assign a molecular formula.

Expertise & Causality: We choose Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. A TOF or Orbitrap analyzer provides the high resolution (<5 ppm mass accuracy) needed to distinguish the target's molecular formula from other isobaric possibilities.

Expected Results: For C₇H₈N₂O, the expected exact mass of the [M+H]⁺ ion is 137.0715. Observing a peak at this m/z with a mass error of less than 5 ppm provides strong evidence for the correct elemental composition.[5] Subsequent MS/MS fragmentation analysis can reveal characteristic losses. For indazole-containing structures, fragmentation often involves the pyrazole ring, providing initial clues to the core structure.[6][7][8]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the analysis.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the most abundant ion and compare it to the theoretical mass of the [M+H]⁺ ion for C₇H₈N₂O. Use the instrument's software to predict the molecular formula based on the measured accurate mass.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for a complete and validated assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). For this compound, we expect to see signals corresponding to the three methylene groups of the cyclohexanone ring and a signal for the N-H proton of the indazole ring. The chemical shifts are influenced by adjacent electron-withdrawing groups (the carbonyl and the pyrazole ring).

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 Broad Singlet 1H NH -1 Acidic proton of the indazole ring, often broad.[9]
~2.70 Triplet 2H CH₂ -7 Methylene adjacent to the electron-rich pyrazole ring.
~2.40 Triplet 2H CH₂ -5 Methylene α to the carbonyl group, deshielded.

| ~2.00 | Multiplet | 2H | CH₂ -6 | Methylene protons coupled to both C5 and C7 protons. |

¹³C NMR Spectroscopy: Carbon Backbone Identification

Expertise & Causality: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. We use a proton-decoupled experiment to obtain sharp singlets for each carbon. A DEPT-135 or APT experiment is then run to differentiate between CH₂, CH, and quaternary carbons, which is crucial for unambiguous assignment.

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

Predicted Shift (δ, ppm) Carbon Type Assignment Rationale
~195.0 C C =O (C4) Characteristic chemical shift for a conjugated ketone carbonyl.[10]
~155.0 C C 7a Quaternary carbon of the pyrazole ring, part of the fused system.
~120.0 C C 3a Quaternary carbon of the pyrazole ring, adjacent to the NH group.
~37.0 CH₂ C 5 Aliphatic carbon α to the carbonyl group.
~25.0 CH₂ C 7 Aliphatic carbon adjacent to the pyrazole ring.

| ~22.0 | CH₂ | C 6 | Aliphatic carbon in the middle of the cyclohexanone ring. |

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see a clear correlation between the protons on C5, C6, and C7, confirming the integrity of the -CH₂-CH₂-CH₂- spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the linchpin of our analysis. It directly correlates each proton signal with the carbon it is attached to. This allows us to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, eliminating ambiguity.

NMR_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H5 H-5 (~2.40 ppm) H6 H-6 (~2.00 ppm) H5->H6 COSY C5 C-5 (~37.0 ppm) H5->C5 HSQC H6->H5 H7 H-7 (~2.70 ppm) H6->H7 C6 C-6 (~22.0 ppm) H6->C6 H7->H6 C7 C-7 (~25.0 ppm) H7->C7

Caption: Key 2D NMR correlations (COSY and HSQC) for the aliphatic ring protons and carbons.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow this with a DEPT-135 or APT experiment to determine carbon multiplicities.

  • 2D NMR Acquisition: Acquire standard COSY and HSQC spectra. If further clarification on quaternary carbons is needed, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D correlations to build the final structural assignment.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as a quick confirmation of the key structural features predicted by NMR and MS.

Expected FTIR Absorptions

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
3300 - 3100 Medium, Broad N-H Stretch
2950 - 2850 Medium C-H (sp³) Stretch
~1680 Strong C=O Stretch (Conjugated Ketone)

| ~1610 | Medium | C=N / C=C | Stretch (Pyrazole Ring) |

Causality: The carbonyl (C=O) stretch is expected to be at a slightly lower wavenumber than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the pyrazole ring, which lowers the bond order. The broadness of the N-H stretch is characteristic and results from hydrogen bonding.[11][12]

Protocol: FTIR Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using KBr pellets, grind ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the expected functional groups.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom in the molecule and its orientation in the crystal lattice.[13] The resulting structure is not an interpretation but a direct observation.

Challenges: The primary challenge is growing a single, diffraction-quality crystal. This can be a significant bottleneck and often requires screening various solvents and crystallization techniques.

Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof). Other techniques like vapor diffusion or slow cooling may also be employed.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The instrument then rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.[14]

  • Structure Solution and Refinement: The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule.[15][16]

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is a systematic process of evidence accumulation.

  • HRMS confirms the molecular formula is C₇H₈N₂O.

  • FTIR confirms the presence of a ketone, an N-H group, and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

  • COSY and HSQC NMR definitively establish the connectivity of the atoms, mapping out the molecular skeleton.

  • X-ray Crystallography , if successful, provides an irrefutable 3D picture of the molecule.

When the data from each of these independent analyses converge, as outlined in this guide, the proposed structure for this compound can be considered fully validated with the highest degree of scientific confidence.

References

An In-Depth Technical Guide to the Physicochemical Characterization of 6,7-dihydro-1H-indazol-4(5H)-one: Solubility and pKa

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic molecule built upon the indazole scaffold, a structure of significant interest in medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties, namely aqueous solubility and the acid dissociation constant (pKa), is a prerequisite for any successful drug discovery and development program. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from oral bioavailability to formulation strategy.[3][4]

A review of publicly available scientific literature and chemical databases indicates a lack of experimentally determined solubility and pKa values for this compound . This guide, therefore, is designed to serve as a comprehensive, field-proven manual for researchers to determine these critical properties in their own laboratories. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will cover theoretical predictions, detailed experimental protocols for thermodynamic solubility and potentiometric pKa determination, data interpretation, and the crucial interplay between these two properties.

Theoretical & Structural Analysis

Before embarking on experimental work, a thorough analysis of the molecule's structure provides a hypothesis for its expected behavior.

Molecular Structure and Physicochemical Descriptors

This compound possesses a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol .[5][6]

pKa_Equilibrium Cation Protonated Cation (Dominant at pH < 1-2) Neutral Neutral Species (Dominant at pH 2-12) Cation->Neutral pKa (basic) ~1-2 Anion Deprotonated Anion (Dominant at pH > 13-14) Neutral->Anion pKa (acidic) ~13-14 Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vials (e.g., 1-2 mg) B Add precise volume of aqueous buffer (e.g., pH 7.4 PBS) A->B C Seal vials and shake at constant temperature (e.g., 25°C for 24h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (e.g., 0.45 µm PVDF) D->E G Analyze filtered supernatant by LC-MS/UV E->G F Prepare calibration curve from a stock solution F->G H Calculate concentration against calibration curve G->H pKa_Workflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH electrode with standard buffers (pH 4, 7, 10) B Prepare analyte solution (e.g., 1 mM in 0.15 M KCl) A->B C Purge solution with N2 to remove dissolved CO2 B->C D Immerse electrode and stir solution C->D E Add small, precise aliquots of standardized titrant (e.g., 0.1 M HCl or NaOH) D->E F Record pH after each addition once stable (<0.01 pH unit/min drift) E->F G Plot pH vs. volume of titrant F->G H Calculate 1st and 2nd derivatives to find inflection points G->H I pKa = pH at the inflection point H->I

References

Tautomeric Forms of 1,5,6,7-Tetrahydro-4H-Indazol-4-ones: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active molecules, including potent human neutrophil elastase (HNE) inhibitors and opioid receptor agonists. A critical, yet often nuanced, aspect of the chemistry of these compounds is their existence as a mixture of tautomers. This in-depth technical guide provides a comprehensive overview of the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-ones, synthesizing theoretical and experimental data to offer a practical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characterization, and the dynamic equilibrium between the principal tautomeric forms, providing field-proven insights and detailed experimental protocols.

Introduction: The Significance of Tautomerism in 1,5,6,7-Tetrahydro-4H-Indazol-4-ones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physical, chemical, and biological properties of molecules.[1] For N-heterocyclic compounds like the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, prototropic tautomerism, involving the migration of a proton, is particularly prevalent.[2]

The tautomeric equilibrium of 1,5,6,7-tetrahydro-4H-indazol-4-ones can significantly influence their reactivity, solubility, and, most critically for drug development, their interaction with biological targets. The different spatial arrangement of proton donors and acceptors in each tautomer can lead to distinct binding modes and affinities for a given receptor or enzyme. Therefore, a thorough understanding and ability to control or predict the dominant tautomeric form is paramount for rational drug design and development.

This guide will focus on the three principal tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-ones, as depicted below: the 1H-tautomer , the 2H-tautomer , and the 4-hydroxy-indazole (OH-tautomer) .

graph Tautomeric_Forms { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none, penwidth=2, color="#5F6368"];

Tautomer1 [label=<

1H-Tautomer

];

Tautomer2 [label=<

2H-Tautomer

];

Tautomer3 [label=<

OH-Tautomer

];

Tautomer1 -- Tautomer2 [label=" Annular\nTautomerism"]; Tautomer1 -- Tautomer3 [label=" Keto-Enol\nTautomerism"]; Tautomer2 -- Tautomer3 [style=dashed]; }

Caption: The principal tautomeric forms of the 1,5,6,7-tetrahydro-4H-indazol-4-one core.

Synthesis of the 1,5,6,7-Tetrahydro-4H-Indazol-4-one Scaffold

The most common and versatile method for the synthesis of the 1,5,6,7-tetrahydro-4H-indazol-4-one core involves the condensation of a cyclic 1,3-dione with hydrazine or a substituted hydrazine. Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a frequently used starting material.

General Experimental Protocol: Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

This protocol describes the synthesis of a representative example, 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, from 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (2-acetyldimedone) and hydrazine hydrate.[3]

Step 1: Synthesis of 2-Acetyldimedone

A mixture of dimedone (14.0 g, 0.1 mol) and acetic anhydride (20 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent like ethanol to yield 2-acetyldimedone.

Step 2: Cyclocondensation with Hydrazine Hydrate

To a solution of 2-acetyldimedone (18.2 g, 0.1 mol) in ethanol (100 mL), hydrazine hydrate (5.0 g, 0.1 mol) is added dropwise at room temperature. The reaction mixture is then heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[3]

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Dimedone +\nAcetic Anhydride"]; Intermediate [label="2-Acetyldimedone"]; Reagent [label="Hydrazine Hydrate\nin Ethanol"]; Product [label="3,6,6-Trimethyl-1,5,6,7-\ntetrahydro-4H-indazol-4-one", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Reflux"]; Intermediate -> Product [label="Reflux"]; Reagent -> Product; }

Caption: General synthesis workflow for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Structural Characterization and Tautomeric Analysis

A combination of theoretical calculations and experimental techniques is essential for the comprehensive characterization of the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-ones.

Theoretical Insights into Tautomer Stability

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the 1H, 2H, and OH tautomers. A systematic study on a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives at the B3LYP/6-31G** level of theory revealed the following key findings:[4][5]

  • The OH-tautomer is consistently the least stable. This is attributed to the loss of aromaticity in the pyrazole ring.[5]

  • The energy difference between the 1H and 2H tautomers is generally small. This suggests that both tautomers can coexist in equilibrium, and the dominant form can be influenced by subtle changes in substitution and environment.

  • Substituents on the pyrazole ring have a significant impact on the relative stability. For the unsubstituted and 6,6-dimethyl derivatives, the 1H-tautomer is predicted to be slightly more stable than the 2H-tautomer. Conversely, for the 3-methyl and 3,6,6-trimethyl derivatives, the 2H-tautomer is calculated to be slightly more stable.[4][5]

CompoundSubstituentsMost Stable Tautomer (Calculated)ΔE (1H - 2H) (kJ/mol)
1 None1H~1.0
2 6,6-dimethyl1H~1.0
3 3-methyl2H~ -2.0
4 3,6,6-trimethyl2H~ -1.9

Table 1: Calculated Relative Stabilities of 1H and 2H Tautomers. Data sourced from theoretical studies.[4][5] A positive ΔE indicates the 1H tautomer is more stable.

Experimental Characterization Techniques

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. The slow exchange between tautomers on the NMR timescale at room temperature often allows for the observation of distinct signals for each species.

A key experimental finding for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in DMSO-d6 solution shows the presence of both the 1H and 2H tautomers in a ratio of approximately 45:55, which aligns well with theoretical predictions of their similar stabilities.[5][6]

Expected 1H and 13C NMR Chemical Shift Differences:

  • 1H NMR: The N-H proton signal will be a key diagnostic peak. The chemical environment of the protons on the cyclohexenone ring will also differ slightly between the two tautomers.

  • 13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are expected to be sensitive to the position of the proton. For instance, in related indazole systems, the C3 chemical shift can differ by several ppm between the 1H and 2H isomers.

Protocol for a Solvent-Dependent NMR Study:

  • Sample Preparation: Prepare solutions of the 1,5,6,7-tetrahydro-4H-indazol-4-one derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Integration and Analysis: Carefully integrate the signals corresponding to each tautomer in the 1H NMR spectra to determine the tautomeric ratio in each solvent.

  • Correlation: Correlate the observed tautomeric ratios with solvent polarity parameters (e.g., dielectric constant) to understand the influence of the solvent on the equilibrium.

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. Several crystal structures of derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been reported. For example, the crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one confirms the presence of the 1H-tautomer in the solid state for this particular derivative.[7] The crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride also confirms the 1H-indazole core.[8] This highlights that intermolecular forces in the crystal lattice can favor a single tautomeric form, which may not be the most abundant form in solution.

IR and UV-Vis spectroscopy can provide complementary information for identifying tautomers.

  • IR Spectroscopy: The different tautomers will exhibit distinct vibrational modes. For example, the keto-enol tautomerism can be distinguished by the presence of a C=O stretching band (around 1650-1700 cm⁻¹) in the keto form and an O-H stretching band (around 3200-3600 cm⁻¹) in the enol form. The N-H stretching frequencies in the 1H and 2H tautomers may also differ. 2D IR spectroscopy has emerged as a powerful technique for resolving the spectra of individual tautomers in a mixture.[5][9]

  • UV-Vis Spectroscopy: The different electronic structures of the tautomers will result in different absorption maxima (λmax). The position of λmax can be influenced by the extent of conjugation in each tautomer. Solvatochromic studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can also help to distinguish between tautomers, as the more polar tautomer will be stabilized to a greater extent in polar solvents, leading to a shift in the absorption maximum.[10]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors, including the intrinsic stability of the tautomers and their interactions with the surrounding environment.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio.[11] Generally, more polar solvents will preferentially solvate and stabilize the more polar tautomer. Computational studies have shown that the 1H-tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-ones generally possess a higher dipole moment than the corresponding 2H-tautomers.[5] Therefore, it is expected that the proportion of the 1H-tautomer will increase in more polar solvents. This is consistent with the experimental observation of a significant population of the 1H tautomer in the highly polar solvent DMSO.[5][6]

graph Solvent_Effect { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Nonpolar [label="Nonpolar Solvent"]; Polar [label="Polar Solvent"]; Tautomer2H [label="2H-Tautomer\n(Less Polar)", fillcolor="#FBBC05", fontcolor="#202124"]; Tautomer1H [label="1H-Tautomer\n(More Polar)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nonpolar -> Tautomer2H [label="Favors"]; Polar -> Tautomer1H [label="Favors"]; Tautomer2H -> Tautomer1H [dir=both, label="Equilibrium"]; }

Caption: Influence of solvent polarity on the 1H/2H tautomeric equilibrium.

Substituent Effects

As demonstrated by theoretical calculations, substituents on the indazolone core can significantly alter the relative stabilities of the tautomers. Electron-donating or electron-withdrawing groups can influence the electron density distribution in the pyrazole ring, thereby favoring one tautomeric form over the other. For example, a methyl group at the 3-position appears to stabilize the 2H-tautomer relative to the 1H-tautomer.[4][5]

Temperature Effects

The tautomeric equilibrium is a thermodynamic process, and as such, it is temperature-dependent. Variable-temperature (VT) NMR studies can be employed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.[12][13] Generally, an increase in temperature will favor the formation of the less stable tautomer. While specific VT-NMR studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones are not widely reported, this technique remains a valuable tool for a deeper understanding of their tautomeric behavior.

Implications for Drug Development

The tautomeric nature of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has significant implications for its use in drug discovery and development.

  • Receptor-Ligand Interactions: The different tautomers present distinct hydrogen bond donor and acceptor patterns. This can lead to different binding modes and affinities for a biological target. A drug candidate may exist as a mixture of tautomers in physiological solution, and it is possible that only one of the tautomers is the biologically active species.

  • Pharmacokinetic Properties: Tautomerism can influence physicochemical properties such as lipophilicity (logP), solubility, and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: The existence of different tautomeric forms can have implications for patent claims and intellectual property protection.

For instance, in the development of 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors, it was observed that acylation and alkylation reactions could lead to a mixture of N1 and N2 substituted isomers. These isomers could be separated and characterized, allowing for the evaluation of their individual biological activities.[11] This underscores the importance of considering and, where possible, isolating and testing individual tautomers or their locked derivatives during the drug discovery process.

Conclusion and Future Perspectives

The tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While theoretical calculations provide a strong predictive framework for understanding the relative stabilities of the 1H, 2H, and OH tautomers, a comprehensive experimental characterization is crucial for a complete picture.

Future research in this area should focus on:

  • Systematic experimental studies using a range of solvents and variable-temperature NMR to quantify the thermodynamic parameters of the tautomeric equilibria for a series of derivatives.

  • Detailed 1H, 13C, and 15N NMR assignments for the individual tautomers to create a robust database for researchers.

  • The isolation and comparative biological and pharmacokinetic profiling of the individual 1H and 2H tautomers to elucidate their specific contributions to the overall activity of the parent compound.

By continuing to unravel the complexities of tautomerism in this important heterocyclic system, the scientific community can better harness the potential of 1,5,6,7-tetrahydro-4H-indazol-4-ones in the development of novel therapeutics.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its unique physicochemical properties enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] This versatility has been successfully translated into numerous clinically approved drugs and a robust pipeline of investigational agents, particularly in oncology, inflammation, and neuropharmacology.[5][6] This technical guide provides a comprehensive analysis of the biological significance of the indazole scaffold. It delves into the fundamental properties that confer its privileged status, explores its application across various therapeutic areas with a focus on underlying mechanisms of action, and provides detailed, field-proven experimental methodologies for its synthesis and biological evaluation. This document is intended to serve as an authoritative resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.

The Indazole Scaffold: Physicochemical Properties and Privileged Status

The Indazole Core: Structure and Tautomerism

Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[7] It consists of a pyrazole ring fused to a benzene ring and exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[5] The 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form in most chemical and biological contexts.[1][8] While rarely found in nature, with a few exceptions like the alkaloid nigellicine, the indazole nucleus is a prolific scaffold in synthetic medicinal chemistry.[1]

Key Physicochemical Characteristics

The success of the indazole scaffold in drug design can be attributed to its distinct structural and electronic properties:

  • Aromaticity and Stability: The 10 π-electron system confers significant aromatic stability to the bicyclic structure.[1]

  • Hydrogen Bonding: The indazole core possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). This dual capability is crucial for forming specific, high-affinity interactions with biological targets, often mimicking the interactions of the purine ring of ATP in kinase active sites.[9]

  • Bioisosterism: Indazole is considered a bioisostere of indole and other bicyclic heterocycles like benzimidazole.[1] This allows it to serve as a structural surrogate in drug design, often improving metabolic stability or modulating receptor affinity compared to its counterparts.

  • Dipole Moment and Polarity: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interaction with polar residues in protein binding pockets.[9]

The "Privileged Scaffold" in Medicinal Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[4][10] The indazole ring system is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for substituents, while its hydrogen bonding capabilities allow it to anchor effectively within diverse binding sites. This has enabled the development of indazole-containing molecules that act as kinase inhibitors, receptor antagonists, enzyme modulators, and more.[2][3]

Diverse Biological Activities and Therapeutic Applications

The indazole scaffold is a key component in a multitude of drugs targeting a wide range of diseases.

Oncology: A Major Frontier for Indazole Derivatives

The most significant impact of the indazole scaffold has been in the development of targeted anticancer agents, primarily through the inhibition of protein kinases.[11][12]

2.1.1. Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[11] Their dysregulation is a common feature of many cancers. The indazole scaffold serves as an excellent "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[9]

Several FDA-approved kinase inhibitors are built upon the indazole core:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[5][13]

  • Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma.[1][11]

  • Entrectinib: An inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and the neurotrophic tyrosine receptor kinase (NTRK) family, approved for tumors with specific gene fusions.[5][14]

Table 1: Selected Indazole-Based Kinase Inhibitors in Oncology

CompoundPrimary Target(s)Therapeutic Indication
PazopanibVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
AxitinibVEGFRRenal Cell Carcinoma
EntrectinibALK, ROS1, TRKTumors with NTRK, ROS1, or ALK fusions
Niraparib*PARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal Cancer

*Note: Niraparib is an inhibitor of Poly (ADP-ribose) polymerase (PARP), not a protein kinase, but is a prominent indazole-based anticancer agent.[5][11]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Angiogenesis Gene Transcription (Angiogenesis, Proliferation) AKT->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibition Synthesis_Workflow A 1. Combine Reactants (2-Bromobenzaldehyde, Amine, NaN3) B 2. Add Catalyst & Solvent (CuI/TMEDA, DMSO) A->B C 3. Heat Reaction (120°C, 12h) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify (Column Chromatography) E->F G Pure 2H-Indazole F->G Kinase_Assay_Workflow cluster_no_inhibitor No Inhibitor (High FRET) cluster_with_inhibitor With Indazole Inhibitor (Low FRET) Kinase_A Eu-Ab-Kinase Tracer_A Fluorescent Tracer Kinase_A->Tracer_A FRET_A High TR-FRET Signal Kinase_B Eu-Ab-Kinase Inhibitor Indazole Inhibitor Kinase_B->Inhibitor Tracer_B Fluorescent Tracer FRET_B Low TR-FRET Signal

References

The Indispensable Core: 6,7-Dihydro-1H-indazol-4(5H)-one as a Privileged Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-1H-indazol-4(5H)-one scaffold, a fused heterocyclic system comprising a pyrazole and a cyclohexanone ring, represents a cornerstone in modern medicinal chemistry. Its unique combination of structural rigidity, defined stereoelectronic properties, and multiple points for chemical diversification has established it as a "privileged" building block in drug discovery. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity. We will explore its strategic application in the construction of high-value compounds, particularly kinase inhibitors, supported by detailed, field-proven experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Tetrahydroindazolone Core

The indazole ring system is a bioisostere of indole and is found in numerous FDA-approved drugs, particularly in oncology, where it frequently serves as a critical hinge-binding motif in kinase inhibitors.[1][2] The partially saturated analog, this compound, retains the key hydrogen bond donating and accepting features of the pyrazole ring while introducing a versatile ketonic handle and a non-aromatic, three-dimensional character. This unique topology allows for the exploration of chemical space beyond the flat, aromatic systems typical of many early-generation inhibitors.

The power of this scaffold lies in its inherent reactivity, which can be selectively modulated at three key positions: the pyrazole nitrogens (N1/N2), the C4 ketone, and the adjacent C5 methylene group. This multi-faceted reactivity allows for the systematic and logical construction of complex molecular architectures, making it an invaluable tool for generating compound libraries in lead discovery and optimization campaigns.[3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The key properties of the title compound are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O[5]
Molecular Weight 136.15 g/mol [5]
CAS Number 499206-33-6[5]
Appearance Typically a solidN/A
IUPAC Name 1,5,6,7-tetrahydroindazol-4-one[5]
Synonyms 4,5,6,7-tetrahydro-1H-indazol-4-one[5]
Tautomerism: A Critical Consideration

The indazole core exists in tautomeric forms, primarily the 1H- and 2H-isomers.[6] For the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, the 1H tautomer is generally reported to be the more stable and abundant form.[4][6] However, the equilibrium can be influenced by solvent polarity and pH. This is a crucial consideration during subsequent reactions, such as N-alkylation or N-acylation, which can yield mixtures of N1 and N2 substituted isomers.[4] Spectroscopic techniques like ¹³C NMR are invaluable for distinguishing these tautomers, as the chemical shifts of key carbons can differ significantly between the two forms.[6]

Spectroscopic Signature

While specific shifts can vary with solvent and concentration, representative spectroscopic data provide a fingerprint for the core structure.

  • ¹H NMR: Protons on the cyclohexanone ring typically appear as multiplets in the δ 2.0-3.0 ppm range. The C3 proton of the pyrazole ring appears further downfield. The N-H proton is a broad singlet, often exchangeable with D₂O.

  • ¹³C NMR: The carbonyl carbon (C4) is a key diagnostic signal, appearing significantly downfield (e.g., >190 ppm). Signals for the pyrazole ring carbons (C3, C3a, C7a) and the aliphatic carbons (C5, C6, C7) appear in their characteristic regions.

  • FTIR (cm⁻¹): Key stretches include the N-H band (around 3200-3400), C-H bands (aliphatic, ~2900), and a strong C=O stretch (around 1680-1710).

Synthesis of the Core Scaffold

The most common and efficient route to this compound is the cyclocondensation of 1,3-cyclohexanedione with a hydrazine source. This reaction proceeds via initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the fused bicyclic system.

G cluster_start Starting Materials cluster_reaction Reaction Workflow cluster_end Product & Workup CHD 1,3-Cyclohexanedione Mix Mix in Solvent (e.g., Ethanol) CHD->Mix Reactant 1 Hydrazine Hydrazine Hydrate Hydrazine->Mix Reactant 2 Reflux Heat / Reflux Mix->Reflux Cyclization Intermediate Formation (Hydrazone) & Intramolecular Cyclization Reflux->Cyclization Initiates Condensation Workup Cool, Precipitate, Filter & Dry Cyclization->Workup Product This compound Workup->Product Kinase_Inhibitor_Synthesis cluster_steps Synthetic Steps Start 6,7-dihydro-1H- indazol-4(5H)-one Step1 Step 1: N-Arylation (Buchwald-Hartwig) Ar-I, Pd₂(dba)₃, Xantphos, Cs₂CO₃ Start->Step1 Intermediate1 N-Aryl Indazolone Step2 Step 2: Vilsmeier-Haack POCl₃, DMF Intermediate1->Step2 Intermediate2 Vinyl Halide Intermediate Step3 Step 3: Suzuki Coupling Ar'-B(OH)₂, Pd(PPh₃)₄, Base Intermediate2->Step3 Key C-C bond formation FinalProduct Final Kinase Inhibitor (e.g., Axitinib Analog) Step1->Intermediate1 Step2->Intermediate2 Step3->FinalProduct Key C-C bond formation

References

The Ascendancy of 6,7-Dihydro-1H-indazol-4(5H)-one: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-1H-indazol-4(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases. Its unique conformational features and synthetic tractability have made it a focal point for the development of novel kinase inhibitors and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern the biological effects of this promising class of compounds.

Introduction: The Strategic Value of the Dihydro-Indazolone Core

The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous approved drugs.[1][2] The partially saturated this compound core retains the key hydrogen bonding capabilities of the indazole ring while introducing a three-dimensional character that can be exploited for enhanced binding affinity and selectivity to biological targets. This non-planar geometry allows for the exploration of previously inaccessible regions of the chemical space, offering a distinct advantage in the design of next-generation therapeutics.

The core structure's utility is exemplified by its application as a building block for various bioactive molecules, including cyanobacterial inhibitors and potential antimicrobial agents.[3] The presence of a ketone functionality and a reactive pyrazole ring provides multiple handles for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization.

Synthetic Strategies: Constructing the this compound Scaffold

The construction of the this compound core and its derivatives can be achieved through several strategic synthetic pathways. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine species.

One-Pot Three-Component Synthesis of 3-Amino-6,7-dihydro-1H-indazol-4(5H)-one Derivatives

A highly efficient method for the synthesis of 3-substituted amino derivatives of the dihydro-indazolone core is a one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity and atom economy.

Logical Framework for the Three-Component Synthesis

References

X-ray crystallography of 6,7-dihydro-1H-indazol-4(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 6,7-Dihydro-1H-indazol-4(5H)-one Derivatives

Abstract

The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and intellectual property development. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information.[4][5][6] This guide provides a comprehensive, field-proven walkthrough of the entire crystallographic workflow for this compound derivatives, from initial synthesis and crystallization to final structure analysis and validation. It is designed for researchers, scientists, and drug development professionals seeking to leverage structural chemistry to accelerate their research programs.

The Strategic Imperative: Why Crystal Structures Matter

In drug discovery, a molecule's function is inextricably linked to its three-dimensional structure. For the indazolone scaffold, critical insights derived from SCXRD include:

  • Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.

  • Conformational Analysis: Defining the exact puckering of the cyclohexanone ring and the relative orientation of substituents.

  • Intermolecular Interactions: Revealing the hydrogen bonding, π-stacking, and other non-covalent interactions that govern crystal packing and can inform how a ligand might bind to a biological target.[7][8]

  • SAR Rationalization: Providing a structural basis for why one derivative is more potent or selective than another, guiding the next round of synthesis.

This guide demystifies the process of obtaining these critical structural insights.

The Foundation: Synthesis and Crystal Growth

The journey to a crystal structure begins in the chemistry lab. The quality of the final structure is entirely dependent on the quality of the single crystals grown, which is in turn dependent on the purity of the synthesized compound.

Synthesis of the Core Scaffold

The synthesis of the this compound core typically involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine. A common route is the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with hydrazine hydrate, often under acidic conditions, to yield the parent scaffold. Derivatization can be achieved by using substituted hydrazines or by subsequent modification of the core structure.[9][10]

The Crystallization Bottleneck: From Powder to Jewel

Crystallization is the process of transitioning molecules from a disordered solution state to a highly ordered solid lattice.[11] This is often the most challenging and empirical step in the entire workflow. Success hinges on carefully controlling supersaturation—the state where the solute concentration exceeds its solubility limit, providing the driving force for nucleation and crystal growth.[12][13]

The goal of this protocol is to efficiently screen a wide range of solvent systems and conditions to identify those that yield diffraction-quality single crystals.

Materials:

  • Purified this compound derivative (>98% purity)

  • A selection of analytical grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Small glass vials (1-2 mL) with screw caps or loose-fitting covers

  • Microscope for crystal inspection

Step-by-Step Methodology:

  • Solubility Assessment (Pre-screening):

    • Place ~1-2 mg of your compound into several different vials.

    • Add a single solvent to each vial dropwise until the solid dissolves.

    • Record the approximate solubility in each solvent (e.g., highly soluble, sparingly soluble, insoluble). This is critical for choosing appropriate solvent systems. An ideal system is one where the compound is moderately soluble.

  • Setting Up Crystallization Trials: Based on the solubility tests, employ the following methods in parallel.

    • Method A: Slow Evaporation:

      • Rationale: This is the simplest method.[11] As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

      • Procedure:

        • Prepare a near-saturated solution of your compound in a suitable solvent (one in which it is moderately to highly soluble).

        • Filter the solution to remove any particulate matter.

        • Transfer the solution to a clean vial.

        • Cover the vial loosely (e.g., pierce the cap with a needle or use paraffin film with pinholes) to allow for slow solvent evaporation.

        • Place the vial in a vibration-free location and let it stand undisturbed for several days to weeks.

    • Method B: Vapor Diffusion (Liquid-Vapor):

      • Rationale: This method provides finer control over the rate of supersaturation.[12] An anti-solvent (a solvent in which the compound is poorly soluble) slowly diffuses in vapor form into the solution of the compound, reducing its solubility and promoting crystal growth.

      • Procedure:

        • In a small, open inner vial, place a concentrated solution of your compound in a volatile solvent ("solvent").

        • In a larger outer vial (or beaker), add a larger volume of a volatile anti-solvent.

        • Place the inner vial inside the outer vial and seal the outer container tightly.

        • The more volatile solvent from the inner vial will slowly be replaced by the anti-solvent vapor, inducing crystallization.

    • Method C: Liquid-Liquid Diffusion:

      • Rationale: This technique is excellent for compounds sensitive to concentration changes and allows for very slow crystal growth, often yielding high-quality crystals.[11]

      • Procedure:

        • Prepare a concentrated solution of your compound in a dense solvent.

        • Carefully layer a less dense, miscible anti-solvent on top of this solution, minimizing mixing at the interface.

        • Seal the vessel and leave it undisturbed. Crystals will form at the interface where the two solvents slowly mix. A third "buffer" solvent can be used to further slow diffusion.[11]

  • Monitoring and Harvesting:

    • Check the vials periodically under a microscope.

    • Once suitable crystals have formed, carefully extract them using a loop or a fine needle and immediately proceed to mounting for X-ray analysis.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome & Analysis start Purified Compound (>98%) solubility Solubility Screening start->solubility evap Slow Evaporation solubility->evap Moderately Soluble vapor Vapor Diffusion solubility->vapor Soluble in Volatile Solvent liquid Liquid-Liquid Diffusion solubility->liquid Soluble in Dense Solvent monitor Microscopic Inspection evap->monitor vapor->monitor liquid->monitor monitor->solubility No Crystals / Poor Quality harvest Harvest Crystal monitor->harvest Good Crystals Formed diffraction X-ray Diffraction harvest->diffraction G cluster_wet Wet Lab cluster_exp Experiment cluster_comp Computational Analysis synthesis Synthesis & Purification crystal Crystallization synthesis->crystal mount Crystal Mounting & Cryo-cooling crystal->mount collect Data Collection (Diffractometer) mount->collect process Data Processing (Integration & Scaling) collect->process solve Structure Solution & Refinement process->solve validate Validation & Interpretation solve->validate

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one, a valuable heterocyclic building block, from the readily available precursor 1,3-cyclohexanedione. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, process optimization strategies, and critical safety considerations. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource for heterocyclic synthesis.

Introduction: The Significance of the Tetrahydroindazolone Core

The this compound moiety is a versatile synthetic intermediate in the development of novel therapeutics. Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.[2] Specifically, this tetrahydroindazolone core provides a rigid scaffold with well-defined vectors for functionalization, allowing chemists to explore chemical space efficiently in lead optimization campaigns. Its applications have been noted in the development of cyanobacterial inhibitors and potential antimicrobials. The synthesis described herein involves a classic and robust condensation reaction between a 1,3-dicarbonyl compound and hydrazine, representing a fundamental transformation in heterocyclic chemistry.[3]

Reaction Mechanism: The Paal-Knorr Analogue Condensation

The formation of this compound from 1,3-cyclohexanedione and hydrazine is a cyclocondensation reaction. The mechanism proceeds through two key stages: initial hydrazone formation followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on one of the electrophilic carbonyl carbons of 1,3-cyclohexanedione. This is often catalyzed by acid, which protonates the carbonyl oxygen to increase its electrophilicity.[4] This step results in the formation of a carbinolamine intermediate.

  • Dehydration to Hydrazone: The carbinolamine intermediate rapidly eliminates a molecule of water to form a more stable C=N double bond, yielding a monohydrazone intermediate.[5]

  • Intramolecular Cyclization: The terminal -NH2 group of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

  • Final Dehydration (Aromatization): A final dehydration step occurs, leading to the formation of a stable, conjugated pyrazole ring fused to the cyclohexenone system, yielding the target product, this compound.

G cluster_start Starting Materials cluster_mech Reaction Mechanism A 1,3-Cyclohexanedione C Nucleophilic Attack on Carbonyl A->C B Hydrazine (N₂H₄) B->C D Carbinolamine Intermediate C->D E Dehydration (-H₂O) (Hydrazone Formation) D->E F Monohydrazone Intermediate E->F G Intramolecular Cyclization F->G H Cyclic Intermediate G->H I Final Dehydration (-H₂O) (Aromatization) H->I Z This compound I->Z

Caption: Reaction mechanism for indazolone synthesis.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity on a standard laboratory scale.

3.1. Materials and Equipment

  • Reagents: 1,3-Cyclohexanedione (≥97%), Hydrazine hydrate (50-60% solution), Glacial Acetic Acid, Ethanol (95%), Deionized Water, Diethyl Ether.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel and flask, filtration paper, standard laboratory glassware, rotary evaporator, melting point apparatus.

3.2. Reagent Data Table

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1,3-CyclohexanedioneC₆H₈O₂112.135.61 g50.01.0
Hydrazine Hydrate (~55%)N₂H₄·H₂O50.06~2.5 mL55.01.1
Glacial Acetic AcidCH₃COOH60.0550 mL-Solvent/Catalyst

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (5.61 g, 50.0 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 1,3-cyclohexanedione is fully dissolved. Expert Insight: Acetic acid serves as both a solvent and an acid catalyst, promoting the protonation of the carbonyl group and facilitating the dehydration steps.

  • Reagent Addition: In a dropping funnel, place hydrazine hydrate (~2.5 mL, 55.0 mmol, 1.1 eq.). Add the hydrazine hydrate dropwise to the stirring solution over 15-20 minutes. An initial exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of dimeric or other side products that can arise from the rapid, uncontrolled reaction of the bifunctional reagents.[6]

  • Reaction & Reflux: Once the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 110-120°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Product Isolation (Work-up): After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate may form upon cooling.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. This will cause the product to precipitate out of the acidic solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with cold deionized water (2 x 50 mL) to remove residual acetic acid and then with a small amount of cold diethyl ether (1 x 20 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. A typical crude yield is 80-90%.

3.4. Purification

The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol (95%).

  • Add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

  • The typical yield of pure this compound is 70-85% as a crystalline solid.

3.5. Characterization

  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₇H₈N₂O[7]

  • Molecular Weight: 136.15 g/mol [7]

  • Expected ¹H NMR (400 MHz, DMSO-d₆): δ ~12.5 (s, 1H, NH), 7.5 (s, 1H, CH-pyrazole), 2.8 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.0 (m, 2H, CH₂). Note: Spectral data can vary slightly based on solvent and purity.

Experimental Workflow Visualization

G A 1. Reaction Setup (1,3-Cyclohexanedione + Acetic Acid) B 2. Reagent Addition (Dropwise Hydrazine Hydrate) A->B C 3. Reflux (2-3 hours at ~115°C) B->C D 4. Cooling & Precipitation (Pour into ice-water) C->D E 5. Filtration & Washing (H₂O, then Ether) D->E F Crude Product (this compound) E->F G 6. Recrystallization (Hot Ethanol/Water) F->G H 7. Final Filtration & Drying G->H I Pure Product H->I

Caption: Overall experimental workflow.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are not sufficient; use butyl rubber or laminate gloves).

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Perform all operations in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione and hydrazine hydrate is a reliable and high-yielding procedure. This protocol provides a robust method for accessing a key heterocyclic building block essential for drug discovery and medicinal chemistry programs. The detailed mechanistic insights and procedural notes offer chemists the necessary tools to perform this synthesis successfully and safely.

References

Application Notes and Protocols: The Versatility of 6,7-dihydro-1H-indazol-4(5H)-one in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Indazolone Scaffold in Medicinal Chemistry

The 6,7-dihydro-1H-indazol-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, fused heterocyclic structure provides a unique three-dimensional framework for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutics. The presence of a reactive ketone functionality and an active methylene group adjacent to the pyrazole ring opens up a plethora of possibilities for chemical derivatization.

Multi-component reactions (MCRs) have emerged as a powerful tool in modern drug discovery, enabling the rapid and efficient synthesis of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. The inherent atom economy, step efficiency, and potential for diversity-oriented synthesis make MCRs particularly well-suited for the construction of compound libraries for high-throughput screening.

This application note explores the utility of this compound as a versatile building block in multi-component reactions, providing detailed protocols and mechanistic insights for the synthesis of novel, drug-like molecules. We will delve into a representative three-component reaction to construct a fused pyrazolo[3,4-b]quinoline system, a scaffold known for its diverse pharmacological properties.

Synthesis of the this compound Scaffold

While commercially available, the this compound scaffold itself can be synthesized through various methods, including multi-component approaches. For instance, a one-pot three-component reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate has been reported for the synthesis of 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, showcasing the feasibility of constructing this core via MCRs.

Application in a Three-Component Synthesis of Pyrazolo[4,3-b]quinolin-4(5H)-ones

The presence of an active methylene group at the C5 position of this compound makes it an ideal substrate for Knoevenagel condensation with aldehydes. The resulting arylidene intermediate can then undergo a subsequent Michael addition and cyclization with an active methylene compound, leading to the formation of complex fused heterocyclic systems. Here, we propose a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile to synthesize novel pyrazolo[4,3-b]quinolin-4(5H)-ones.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_product Product A This compound E Pyrazolo[4,3-b]quinolin-4(5H)-one derivative A->E B Aromatic Aldehyde (ArCHO) B->E C Malononitrile C->E D Piperidine, Ethanol D->E Reflux G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization A Indazolone + ArCHO B Arylidene Intermediate A->B Piperidine D Michael Adduct B->D C Malononitrile C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Final Product E->F Tautomerization G start Start reactants Combine Reactants: - this compound - Aromatic Aldehyde - Malononitrile - Ethanol start->reactants catalyst Add Piperidine reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (if needed) dry->purify product Pure Product dry->product Sufficiently Pure purify->product Pure

Application Note & Protocols: 6,7-Dihydro-1H-indazol-4(5H)-one as a Versatile Scaffold for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazolone Core

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Among these, the indazole ring system has garnered significant attention due to its versatile biological activities, including anti-inflammatory, analgesic, and potent anticancer properties.[2][3] The partially saturated derivative, 6,7-dihydro-1H-indazol-4(5H)-one, represents a particularly valuable and versatile starting material.[4]

This application note details the strategic use of this compound as a key building block for the synthesis of more complex, fused heterocyclic systems. Its unique structure, featuring a reactive cyclic ketone functionality integrated with a pyrazole ring, provides a robust platform for a variety of annulation and condensation reactions. We will explore proven synthetic pathways to construct medicinally relevant fused systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, providing detailed protocols and explaining the chemical rationale behind the experimental choices.

Synthetic Strategies: Building Complexity from a Core Scaffold

The primary reactivity of this compound stems from the α,β-unsaturated ketone (enone) system within its six-membered ring. The carbonyl group at C4 and the adjacent active methylene group at C5 are the key handles for constructing new rings.

Strategy A: Annulation of a Pyridine Ring to Yield Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors. While many syntheses involve building a pyrazole onto a pyridine ring[5][6][7], an alternative and powerful approach is to construct the pyridine ring onto a pre-existing pyrazole, such as our indazolone core.

Causality and Mechanistic Insight: This transformation can be achieved via a multicomponent reaction, such as a modified Hantzsch-type synthesis or a Gewald reaction. The underlying principle involves the condensation of the active methylene group (C5) of the indazolone with an aldehyde, followed by the addition of a nitrogen source (like ammonia or an ammonium salt) and a component containing a cyano group (like malononitrile) to facilitate cyclization and subsequent aromatization (often via oxidation). The choice of catalyst (e.g., a base like piperidine or an acid) is critical to promote the initial Knoevenagel condensation and facilitate the subsequent cyclization steps.

G

Strategy B: Annulation of a Pyrimidine Ring to Yield Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another class of compounds with immense therapeutic importance, known for their activity as kinase inhibitors, anticancer, and anti-inflammatory agents.[8][9] The synthesis of this fused system from this compound is a straightforward and high-yielding strategy.

Causality and Mechanistic Insight: This synthesis relies on the condensation of the β-keto-enol tautomer of the indazolone with reagents containing a N-C-N unit, such as urea, thiourea, or guanidine. The reaction typically proceeds by initial nucleophilic attack of the reagent onto the carbonyl carbon (C4) of the indazolone, followed by an intramolecular cyclization via condensation with the enol or enamine, eliminating water to form the fused pyrimidine ring. The reaction is usually catalyzed by an acid or a base, depending on the specific condensing agent used. Using formamide can also yield the pyrimidine ring, where it serves as both the nitrogen and carbon source for one part of the ring.[10]

G

Experimental Protocols

Trustworthiness and Self-Validation: The following protocols are designed to be self-validating. Success is determined by monitoring the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed, followed by proper workup and characterization of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 1: General Procedure for the Synthesis of 4-Aryl-3-cyano-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones

This protocol describes a multicomponent reaction to construct the fused pyridine ring.

  • Materials:

    • This compound (1.0 eq)

    • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

    • Malononitrile (1.0 eq)

    • Ammonium acetate (8.0 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.36 g), the selected aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ammonium acetate (80 mmol, 6.16 g).

    • Add absolute ethanol (40 mL) to the flask.

    • Heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.

    • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 60°C.

    • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure fused heterocyclic compound.

Protocol 2: General Procedure for the Synthesis of 1,5,6,7,8,9-Hexahydropyrazolo[3,4-d]pyrimidin-4-ones

This protocol uses urea to form the fused pyrimidine ring.

  • Materials:

    • This compound (1.0 eq)

    • Urea (1.5 eq)

    • Potassium hydroxide (catalytic amount)

    • Ethylene glycol (solvent)

  • Procedure:

    • In a 50 mL round-bottom flask, combine this compound (10 mmol, 1.36 g), urea (15 mmol, 0.90 g), and a catalytic amount of powdered potassium hydroxide (~0.1 g).

    • Add ethylene glycol (20 mL) as a high-boiling solvent.

    • Fit the flask with a reflux condenser and heat the mixture in an oil bath to 140-150°C.

    • Maintain the temperature and stir for 5-7 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Add 50 mL of water to the flask and stir for 30 minutes. The product will precipitate.

    • Filter the solid precipitate, wash with water until the filtrate is neutral (pH ~7), and then wash with a small amount of ethanol.

    • Dry the solid under vacuum to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent like acetic acid or DMF to obtain the pure pyrazolo[3,4-d]pyrimidinone.

Data Presentation: Comparative Synthesis

The versatility of these protocols allows for the synthesis of a library of compounds by varying the reagents. The following table summarizes representative outcomes for these reactions.

Fused SystemStrategyReagent 1Reagent 2Typical Yield (%)
Pyrazolo[3,4-b]pyridineABenzaldehydeMalononitrile85-92%
Pyrazolo[3,4-b]pyridineA4-ChlorobenzaldehydeMalononitrile88-95%
Pyrazolo[3,4-b]pyridineA4-MethoxybenzaldehydeMalononitrile82-90%
Pyrazolo[3,4-d]pyrimidineBUrea-75-85%
Pyrazolo[3,4-d]pyrimidineBThiourea-70-80%
Pyrazolo[3,4-d]pyrimidineBGuanidine HCl-80-88%

Conclusion

This compound is a highly effective and economically viable starting material for the synthesis of diverse, fused heterocyclic systems of high medicinal value. The protocols outlined in this note demonstrate robust and scalable methods for constructing pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores. The straightforward nature of these condensation and annulation reactions, combined with the potential for diversification, makes this indazolone scaffold a cornerstone for library synthesis in modern drug discovery programs.

References

Spectroscopic Analysis of 6,7-dihydro-1H-indazol-4(5H)-one: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common motif in a variety of bioactive molecules and approved pharmaceuticals.[1][2] This partially saturated derivative serves as a versatile building block for the synthesis of more complex molecular architectures. Its applications are diverse, ranging from being a cyanobacterial inhibitor to showing potential as an antimicrobial agent against Pseudomonas aeruginosa.[3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development.

This application note provides a detailed guide to the spectroscopic characterization of this compound, covering the theoretical underpinnings and practical protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to unambiguously identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

This compound possesses a bicyclic structure comprising a pyrazole ring fused to a cyclohexanone ring. The molecule has a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol .[3][4] Key functional groups that dictate its spectroscopic behavior include the ketone carbonyl group (C=O), the pyrazole moiety with its C=N bond and N-H group, and the aliphatic carbon chain of the cyclohexene ring. The tautomerism of the pyrazole ring is a crucial aspect, with the 1H-tautomer generally being more stable than the 2H-tautomer.[5]

M [C₇H₈N₂O]⁺ m/z = 136 F1 [M - CO]⁺ m/z = 108 M->F1 - CO F2 [M - N₂H]⁺ m/z = 105 M->F2 - N₂H F3 [M - C₂H₄]⁺ m/z = 108 M->F3 - C₂H₄ cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Final Confirmation Start Sample of This compound NMR ¹H & ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV NMR_Data Proton & Carbon Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, N-H) IR->IR_Data UV_Data Electronic Transitions UV->UV_Data Confirm Confirmed Structure of This compound NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm UV_Data->Confirm

References

Application Note: A Guide to the Structural Characterization of Tetrahydroindazolones using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

Abstract: Tetrahydroindazolones represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of intellectual property. This guide provides an in-depth exploration of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive characterization of tetrahydroindazolone derivatives. We will delve into experimental protocols, spectral interpretation, and the use of advanced NMR methods to resolve common structural ambiguities such as tautomerism and isomerism.

The Structural Challenge of Tetrahydroindazolones

The 1(2),5,6,7-tetrahydro-4H-indazol-4-one skeleton is a fused heterocyclic system combining a pyrazole ring with a cyclohexanone moiety. While seemingly simple, this structure presents a key analytical challenge: annular tautomerism . The proton on the pyrazole ring can reside on either nitrogen (N1 or N2), leading to two distinct tautomeric forms: the 1H- and 2H-tautomers (Figure 1). The position of this equilibrium can be influenced by substitution patterns, solvent, and solid-state packing forces.[1] Accurately determining the dominant tautomer in solution is critical, as it dictates the molecule's hydrogen bonding capabilities and overall three-dimensional shape, which are fundamental to its biological function. NMR spectroscopy is the most powerful tool for elucidating this and other structural features in solution.

Figure 1. Tautomeric equilibrium in the tetrahydroindazolone core.

Caption: The two possible annular tautomers of the tetrahydroindazolone scaffold.

Experimental Design & Protocols

A successful NMR analysis begins with meticulous sample preparation and a well-defined data acquisition strategy. The choice of solvent and the suite of experiments performed are not arbitrary; they are dictated by the information required.

Protocol: NMR Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from synthetic precursors or byproducts. Residual solvents should be removed under high vacuum.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the tetrahydroindazolone derivative for ¹H NMR and 15-25 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection:

    • Rationale: The choice of deuterated solvent is critical. Aprotic solvents like Chloroform-d (CDCl₃) are common, but Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for N-heterocycles.[2] The acidic NH proton of the indazole ring will readily exchange with protic solvents like Methanol-d₄ or D₂O, leading to signal broadening or disappearance. DMSO-d₆, being a hydrogen bond acceptor, typically results in a sharper NH signal at a downfield chemical shift, making it easier to observe.[3][4]

    • Procedure: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, a small amount can be added, although referencing to the residual solvent peak is also common practice.[5]

Protocol: NMR Data Acquisition

A comprehensive dataset should be acquired to enable unambiguous assignment. The following workflow is recommended.

Caption: Recommended workflow for comprehensive NMR data acquisition.

Spectral Interpretation: From Data to Structure

¹H NMR Spectral Features

The ¹H NMR spectrum provides the initial overview of the proton environment. Key regions of interest include:

  • NH Proton (δ 11-14 ppm): This proton typically appears as a broad singlet far downfield, especially in DMSO-d₆.[6][7] Its chemical shift is highly sensitive to concentration and temperature due to hydrogen bonding dynamics.

  • Pyrazole C3–H (δ ~7.5-8.5 ppm): If unsubstituted, the proton at the C3 position appears as a singlet in the aromatic/vinylic region.

  • Aliphatic Protons (δ ~1.8-3.0 ppm): The protons on the saturated cyclohexanone ring (C5, C6, C7) appear as complex multiplets.

    • H-5 & H-7: These methylene protons are adjacent to sp² centers (C4 and C7a, respectively) and typically resonate further downfield (δ ~2.5-3.0 ppm) as triplets or multiplets.

    • H-6: This central methylene group is the most shielded and usually appears as a multiplet at a higher field (δ ~1.8-2.2 ppm).

Proton Assignment Typical Chemical Shift (δ ppm) in DMSO-d₆ Multiplicity
NH 11.0 - 14.0broad singlet (br s)
C3–H 7.5 - 8.5singlet (s)
C5–H2.6 - 3.0multiplet (m) or triplet (t)
C7–H2.4 - 2.8multiplet (m) or triplet (t)
C6–H1.8 - 2.2multiplet (m) or quintet

Table 1: Typical ¹H NMR chemical shift ranges for a generic tetrahydroindazolone.

¹³C NMR and DEPT Spectral Features

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate them by the number of attached protons.

  • DEPT-135: A crucial experiment where CH₂ carbons appear as negative signals, while CH and CH₃ carbons appear as positive signals.[8][9][10] Quaternary carbons are absent.

  • DEPT-90: Shows only CH (methine) carbons as positive signals.[8][11]

  • Broadband Decoupled ¹³C: Shows all carbon signals. By comparing the three spectra, one can confidently determine the multiplicity of each carbon signal.[9][12]

Key Carbon Signals:

  • Carbonyl C4 (δ ~190-195 ppm): The most downfield signal, easily identifiable and serves as a key landmark.

  • Pyrazole Carbons (δ ~110-160 ppm): C3, C3a, and C7a resonate in this region. C3a and C7a are quaternary carbons and will be absent in DEPT spectra.

  • Aliphatic Carbons (δ ~20-40 ppm): The three methylene carbons (C5, C6, C7) of the saturated ring appear in this upfield region. DEPT-135 will show them as negative peaks.

Carbon Assignment Typical Chemical Shift (δ ppm) DEPT-135 Phase Comment
C 4 (C=O)190 - 195AbsentQuaternary Carbonyl
C 3a150 - 160AbsentQuaternary Bridgehead
C 3135 - 145Positive (CH)Pyrazole Carbon
C 7a110 - 120AbsentQuaternary Bridgehead
C 5, C 730 - 40Negative (CH₂)Aliphatic Methylene
C 620 - 25Negative (CH₂)Aliphatic Methylene

Table 2: Typical ¹³C NMR chemical shift ranges and DEPT-135 responses.

Unambiguous Assignment with 2D NMR

While 1D spectra provide essential clues, 2D NMR is required for definitive proof of structure.

  • ¹H-¹H COSY: Establishes proton-proton connectivities through 2-3 bonds. It is invaluable for tracing the coupling network in the aliphatic ring, confirming the C5-C6-C7 sequence.

  • ¹H-¹³C HSQC: This experiment creates a correlation peak between every proton and the carbon it is directly attached to (¹JCH).[13] It is the most reliable way to assign the protonated carbons, for instance, definitively linking the proton signal at ~2.0 ppm to the C6 carbon at ~22 ppm.

  • ¹H-¹³C HMBC: The cornerstone for mapping the complete carbon skeleton. HMBC detects longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH).[14][15] This allows for the connection of isolated spin systems and the assignment of quaternary carbons.

Caption: Key HMBC correlations for assigning the tetrahydroindazolone skeleton.

Case Study: Solving Tautomerism with ¹³C and ¹⁵N NMR

The most elegant application of NMR in this context is the differentiation of the 1H- and 2H-tautomers. While ¹H NMR can sometimes show two sets of signals if both tautomers are present in significant quantities, the ¹³C chemical shifts of the pyrazole ring carbons are highly diagnostic.[1]

A seminal study on this system revealed clear trends that allow for unambiguous assignment:[1]

  • Carbon C3: The chemical shift of C3 is significantly more downfield in the 1H-tautomer compared to the 2H-tautomer (a difference of ~7 ppm).

  • Carbon C7a: Conversely, the chemical shift of the bridgehead carbon C7a is more upfield in the 1H-tautomer compared to the 2H-tautomer (a difference of ~5.5 ppm).

Carbon 1H-Tautomer (δ ppm) 2H-Tautomer (δ ppm) Δδ (1H - 2H)
C3~142~135~ +7 ppm
C7a~113~118.5~ -5.5 ppm

Table 3: Diagnostic ¹³C chemical shift differences for differentiating tetrahydroindazolone tautomers. Data adapted from Claramunt et al. (2006).[1]

Furthermore, ¹H-¹⁵N HSQC/HMBC experiments, which correlate protons to nitrogen atoms, can provide direct evidence of the proton's location, although this requires a spectrometer equipped with a suitable probe and is a more advanced technique.[1]

Conclusion

The structural elucidation of tetrahydroindazolones is a task readily accomplished through a systematic and multi-faceted NMR spectroscopy approach. By combining standard 1D ¹H and ¹³C experiments with multiplicity-editing sequences like DEPT and multi-bond correlation experiments like HMBC, a complete and unambiguous assignment of the molecular structure can be achieved. Most critically, careful analysis of the ¹³C chemical shifts of the pyrazole ring carbons provides a reliable and validated method for determining the predominant tautomeric form in solution—a piece of information essential for the rational design of new therapeutic agents.

References

Application Note: A Validated Stability-Indicating Reversed-Phase HPLC Method for Purity Determination of 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6,7-dihydro-1H-indazol-4(5H)-one and its related process impurities. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of phosphate buffer and acetonitrile. This method is suitable for routine quality control and stability testing in drug development and manufacturing environments.

Introduction

This compound is a heterocyclic compound featuring an indazole nucleus, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[2] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical step in the drug development process to guarantee safety and efficacy. A reliable and validated analytical method is therefore essential for quantifying the API and detecting any potential impurities or degradation products.

This document provides a comprehensive guide to a validated RP-HPLC method, detailing the rationale behind the method development, a step-by-step protocol, and a full validation summary.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

Physicochemical Properties

Key properties of this compound are summarized below. These properties were crucial in guiding the selection of the chromatographic conditions.

PropertyValue / InformationSource
Chemical Structure Chemical structure of this compound[3]
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [3]
Predicted XLogP3 0.4[3]
Predicted pKa (Strongest Basic) 2.1(Predicted)
UV Absorbance (Indazole Core) Indazole derivatives typically exhibit strong UV absorbance between 210-310 nm.[4][5](Analog-based)

The low XLogP3 value indicates that the compound is relatively polar.[3] The presence of the indazole ring, a weak base, means its ionization state is dependent on pH.[6] These characteristics strongly suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique.[7][8]

Method Development Strategy

The goal was to develop a method that provides good retention, symmetrical peak shape, and adequate resolution from potential impurities.

  • Chromatographic Mode: Reversed-phase (RP) HPLC was chosen due to its versatility and suitability for separating polar to moderately nonpolar compounds.[8]

  • Stationary Phase: A C18 (octadecylsilane) column was selected as the primary choice. C18 phases are robust and provide excellent hydrophobic retention, making them the workhorse of RP-HPLC.[7]

  • Mobile Phase pH Control: The indazole moiety contains basic nitrogen atoms.[6] To ensure consistent retention and avoid peak tailing caused by interactions with residual silanols on the silica support, the mobile phase pH must be controlled.[9] An acidic pH (around 3.0) was chosen to ensure the analyte is fully protonated and behaves as a single, more polar species, leading to predictable retention.[10] A phosphate buffer was selected for its buffering capacity in this pH range.

  • Organic Modifier: Both acetonitrile and methanol were considered. Acetonitrile often provides better peak shapes and lower backpressure. A gradient elution starting with a low percentage of organic modifier was chosen to retain the polar analyte and then ramped up to elute any less polar impurities.

  • Detection Wavelength: Based on the UV spectra of similar indazole compounds, a detection wavelength of 254 nm was selected as a starting point, offering a good balance of sensitivity for the main peak and potential impurities.[4]

Optimized HPLC Method and Protocol

Instrumentation and Materials
  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance, pH meter, volumetric glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid (analytical grade).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][11][12]

G cluster_dev Method Development Workflow P Define Analyte Properties (Polarity, pKa, UV) S Select RP-HPLC Mode & C18 Column P->S M Optimize Mobile Phase (pH 3.0 Buffer, ACN) S->M D Set Detection (UV @ 254 nm) M->D O Final Optimized Method D->O

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the main peak was well-resolved from all degradation products, proving the method's specificity.

Linearity

Linearity was evaluated over a concentration range of 25 to 150 µg/mL (5 levels). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResultAcceptance Criteria
Range 25 - 150 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zeroReport
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the API at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

LevelAmount Spiked (µg/mL)% Recovery (Mean ± SD, n=3)Acceptance Criteria
80% 8099.5 ± 0.498.0% - 102.0%
100% 100100.2 ± 0.398.0% - 102.0%
120% 12099.8 ± 0.598.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSD (n=6)Acceptance Criteria
Repeatability < 0.5%≤ 2.0%
Intermediate Precision < 0.8%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). In all cases, the system suitability parameters remained within the acceptance criteria.

G cluster_params Validation Parameters MV Method Validation (ICH Q2(R1)) SP Specificity MV->SP LN Linearity MV->LN AC Accuracy MV->AC PR Precision MV->PR LL LOD / LOQ MV->LL RB Robustness MV->RB

Conclusion

The developed and validated RP-HPLC method is rapid, specific, accurate, precise, and robust for the determination of purity of this compound. The stability-indicating nature of the method makes it highly suitable for routine quality control analysis and for monitoring the stability of the drug substance under various conditions.

References

6,7-dihydro-1H-indazol-4(5H)-one as an intermediate for DHODH inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 6,7-dihydro-1H-indazol-4(5H)-one: A Foundational Intermediate for the Synthesis of Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dihydroorotate dehydrogenase (DHODH) has emerged as a high-value therapeutic target for a range of human diseases characterized by rapid cell proliferation, including autoimmune disorders, cancers, and viral infections.[1][2] This enzyme's critical role in the de novo pyrimidine biosynthesis pathway makes it an essential checkpoint for DNA and RNA synthesis.[3][4] Consequently, the development of potent and selective DHODH inhibitors is an area of intense research. This document provides a detailed guide on the synthesis, characterization, and strategic application of this compound, a key heterocyclic intermediate. We present a robust, step-by-step protocol for its synthesis and outline its subsequent elaboration into advanced DHODH inhibitor scaffolds, providing researchers with the foundational knowledge to accelerate drug discovery programs targeting this crucial enzyme.

Part 1: The Scientific Rationale - DHODH as a Therapeutic Target

Mechanism of Action and Cellular Impact

Dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[4][5] This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[4]

Rapidly dividing cells, such as activated lymphocytes in autoimmune diseases or malignant cells in cancer, have a high demand for nucleotides to sustain their proliferation.[1][6][7] These cells rely heavily on the de novo pathway, making them exquisitely sensitive to its disruption. By inhibiting DHODH, the intracellular pool of pyrimidines is rapidly depleted, leading to cell cycle arrest and the suppression of cellular proliferation.[3][4] This targeted metabolic intervention forms the basis of the therapeutic efficacy of DHODH inhibitors.[1][8]

Therapeutic Significance

The clinical validation of DHODH as a target is well-established with approved drugs like Leflunomide and Teriflunomide for treating rheumatoid arthritis and multiple sclerosis, respectively.[1][3] The therapeutic applications continue to expand:

  • Autoimmune Diseases: By suppressing the proliferation of overactive T and B lymphocytes, DHODH inhibitors can modulate the aberrant immune response central to autoimmune pathologies.[1][3][6]

  • Oncology: Cancer cells' dependence on de novo pyrimidine synthesis presents a metabolic vulnerability. DHODH inhibition can starve tumor cells of the necessary building blocks for nucleic acid synthesis, thereby impeding tumor growth, with particular promise shown in hematologic malignancies like acute myeloid leukemia (AML).[1][4][7]

  • Virology: Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery for replication. Inhibiting host DHODH curtails the pyrimidine supply needed for viral genome synthesis, offering a broad-spectrum antiviral strategy with a high barrier to resistance.[3][9]

Caption: The de novo pyrimidine pathway and the critical inhibitory role of DHODH inhibitors.

Part 2: The Core Intermediate: this compound

The 1,5,6,7-tetrahydro-4H-indazol-4-one core (of which this compound is a tautomer and common synonym) represents a privileged scaffold in medicinal chemistry.[10] Its rigid bicyclic structure provides a solid anchor for pharmacophoric elements, while the ketone and secondary amine functionalities serve as versatile handles for synthetic elaboration.

Key Properties and Identifiers
PropertyValueReference
Chemical Name This compound
Synonyms 4,5,6,7-tetrahydro-1H-indazol-4-one[11]
CAS Number 499206-33-6
Molecular Formula C₇H₈N₂O[11]
Molecular Weight 136.15 g/mol [11]
Appearance Off-white to light yellow solid(Typical)

Part 3: Synthesis Protocol: this compound

This protocol details the efficient one-pot synthesis via the condensation of 1,3-cyclohexanedione with hydrazine.

Materials and Reagents
  • 1,3-Cyclohexanedione (97% or higher)

  • Hydrazine hydrate (64% solution or similar)

  • Ethanol (200 proof)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Experimental Procedure

CAUTION: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (5.6 g, 50 mmol, 1.0 equiv).

  • Dissolution: Add 100 mL of ethanol to the flask and stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (~3.1 mL, 50 mmol, 1.0 equiv) dropwise to the solution over 5-10 minutes. An initial exothermic reaction may be observed.

    • Causality Note: The reaction is a nucleophilic attack of hydrazine on one of the ketones, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Controlling the addition of hydrazine prevents an uncontrolled exotherm.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 5% Methanol in Dichloromethane).

  • Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically 75-85%.

Synthesis_Workflow Start Starting Materials (1,3-Cyclohexanedione, Hydrazine Hydrate) Reaction Reaction (Condensation & Cyclization in Ethanol) Start->Reaction Reflux, 4h Workup Work-up (Cooling & Precipitation) Reaction->Workup Isolation Isolation (Vacuum Filtration) Workup->Isolation Product Final Product (this compound) Isolation->Product

Caption: General workflow for the synthesis of the indazolone intermediate.

Part 4: Quality Control and Characterization

A self-validating protocol requires rigorous characterization of the final product to ensure its identity and purity before use in subsequent steps.

Analysis MethodExpected Result
Melting Point ~158 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.3 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 2.8 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.0 (m, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 195 (C=O), 140 (C), 135 (CH), 115 (C), 38 (CH₂), 25 (CH₂), 22 (CH₂)
Mass Spec (ESI+) m/z 137.07 [M+H]⁺

Part 5: Application in DHODH Inhibitor Synthesis

The synthesized this compound is not the final inhibitor but a versatile platform. A common synthetic strategy involves a multi-step sequence to introduce the necessary pharmacophoric features for potent DHODH inhibition, as inspired by published methodologies.[12]

  • N-Arylation: The NH of the pyrazole ring is typically substituted with an aryl or heteroaryl group, often a key interaction moiety within the DHODH active site.

  • Reductive Amination: The ketone at the 4-position is converted to an amine, providing a crucial point for diversification and introduction of groups that can interact with another pocket of the enzyme.

  • Amide Coupling: The newly installed amine is acylated with various carboxylic acids to build out the final molecule, optimizing properties like potency, selectivity, and pharmacokinetics.[12]

Synthetic_Strategy Intermediate 6,7-dihydro-1H- indazol-4(5H)-one Step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig or SₙAr reaction) Intermediate->Step1 Intermediate1 N-Aryl Indazolone Step1->Intermediate1 Step2 Step 2: Reductive Amination (e.g., NaBH(OAc)₃) Intermediate1->Step2 Intermediate2 N-Aryl Tetrahydroindazol-4-amine Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., HATU, EDCI) Intermediate2->Step3 Final Final DHODH Inhibitor Scaffold Step3->Final

Caption: A representative synthetic strategy from the intermediate to a final inhibitor.

Conclusion

The this compound scaffold is a highly valuable and accessible starting point for the development of next-generation DHODH inhibitors. The protocol described herein is robust, high-yielding, and provides material of sufficient purity for downstream synthetic campaigns. By understanding the rationale behind DHODH inhibition and mastering the synthesis of this key intermediate, drug discovery teams are well-equipped to explore novel chemical space and develop potent therapeutics for a host of challenging diseases.

References

Application Note: Synthesis and Evaluation of Indazole Derivatives as Novel Antioxidant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Indazole-Based Antioxidants

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This versatility stems from the indazole core's unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of its biological profile.[2]

Simultaneously, the challenge of combating oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged. Given the established biological significance of the indazole scaffold, synthesizing and evaluating novel indazole derivatives as potential antioxidant agents presents a promising and logical avenue for the development of new therapeutic agents.[4][5] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for assessing the antioxidant capacity of these compounds.

Synthetic Strategy: A Versatile Approach to Tetrahydroindazoles

A robust and frequently employed method for synthesizing substituted indazoles involves the condensation reaction between a β-diketone, such as 2-acetylcyclohexanone, and various hydrazine derivatives.[6] This approach is advantageous due to the accessibility of starting materials and the relative simplicity of the reaction conditions. The use of microwave irradiation has emerged as a green chemistry technique that significantly shortens reaction times and often improves product yields compared to conventional heating methods.[6]

Causality of the Method: The reaction proceeds via an initial condensation between one of the carbonyl groups of the diketone and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic indazole ring system. The choice of substituted hydrazine allows for the introduction of diverse functional groups onto the indazole nitrogen, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product diketone 2-Acetylcyclohexanone process Condensation & Intramolecular Cyclization diketone->process + hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->process product Substituted Tetrahydroindazole Derivative process->product Microwave (MW) or Reflux

Figure 1: General reaction scheme for the synthesis of tetrahydroindazole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, a representative derivative.[6]

3.1. Materials and Reagents:

  • 2-Acetylcyclohexanone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis reactor

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl Acetate (for chromatography)

3.2. Step-by-Step Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-acetylcyclohexanone (1.0 mmol, 140 mg) and phenylhydrazine (1.0 mmol, 98 µL).

  • Add 3 mL of ethanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate.

  • After the reaction is complete, cool the vessel to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of starting materials.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid or oil.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[4]

Evaluation of Antioxidant Activity: Principles and Workflow

To assess the antioxidant potential of the newly synthesized indazole derivatives, a panel of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant activity, providing a more comprehensive profile.

  • DPPH Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the deep purple DPPH to its non-radical form, DPPH-H, is monitored by the decrease in absorbance at 517 nm.[7][8]

  • ABTS Radical Cation Decolorization Assay: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore.[9][10] The reduction of ABTS•+ by the antioxidant leads to a loss of color, measured as a decrease in absorbance at 734 nm.[9][11] This method is applicable to both hydrophilic and lipophilic compounds.[9]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12] The resulting Fe²⁺ forms a colored complex with the TPTZ (2,4,6-tripyridyl-s-triazine) ligand, and the increase in absorbance is measured around 593 nm.[13]

G start Synthesized Indazole Derivative prep Prepare Stock & Serial Dilutions start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap measure Spectrophotometric Measurement (Absorbance) dpph->measure abts->measure frap->measure calc Calculate Results (% Inhibition, IC50, Equivalents) measure->calc end Antioxidant Profile calc->end

Figure 2: General workflow for the evaluation of antioxidant activity.

Detailed Protocols for Antioxidant Assays

5.1. DPPH Radical Scavenging Assay Protocol [7][8]

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[8] Store this solution in the dark.

    • Test Samples: Prepare a stock solution of each indazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions from this stock.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[7]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test sample dilutions (or standard/solvent blank) to the corresponding wells.

    • Mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test sample.

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the % scavenging against the sample concentrations.

5.2. ABTS Radical Cation Decolorization Assay Protocol [9][11]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[9]

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11] Rationale: This incubation period ensures the complete formation of the radical cation.

    • Working ABTS•+ Solution: Dilute the radical solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Standard: Prepare serial dilutions of Trolox for the standard curve.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the test sample dilutions (or Trolox standards).

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % inhibition against the concentrations of the Trolox standards to generate a standard curve.

    • Express the antioxidant capacity of the samples as Trolox Equivalent Antioxidant Capacity (TEAC) .

5.3. Ferric Reducing Antioxidant Power (FRAP) Assay Protocol [12]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.

    • FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 ratio.[12] Warm this reagent to 37°C before use.

    • Standard: Prepare serial dilutions of ferrous sulfate (FeSO₄) or a known antioxidant.

  • Assay Procedure:

    • Add 150 µL of the pre-warmed FRAP reagent to each well or test tube.

    • Add 20 µL of the test sample or standard.[12]

    • Mix well and incubate at 37°C for exactly 4 minutes.[12] Rationale: The timing is critical as the reaction is kinetic.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve and express it as µM Fe²⁺ equivalents.

Data Interpretation and Structure-Activity Relationship (SAR)

The results from the antioxidant assays provide quantitative measures of a compound's potency. A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity. Similarly, higher TEAC and FRAP values signify greater antioxidant capacity.

Table 1: Hypothetical Antioxidant Activity Data for Indazole Derivatives

Compound IDR¹ GroupR² GroupDPPH IC₅₀ (µM)ABTS TEAC (mM Trolox Eq.)FRAP Value (µM Fe²⁺ Eq.)
IND-01 HH85.20.85750
IND-02 4-OCH₃H42.51.521340
IND-03 4-NO₂H150.70.41420
IND-04 H4-OH35.81.751510
Ascorbic Acid --28.41.981850

The data in Table 1 can be used to derive preliminary Structure-Activity Relationships (SAR). For instance, the presence of electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) on the phenyl rings (IND-02, IND-04) appears to enhance antioxidant activity compared to the unsubstituted parent compound (IND-01). Conversely, an electron-withdrawing group (EWG) like nitro (-NO₂) diminishes the activity (IND-03).[4] This suggests that substituents capable of stabilizing a radical species through resonance or induction are beneficial for antioxidant capacity.

G scaffold Indazole Scaffold substituent Substituent (R) Electron Donating Group (e.g., -OH, -OCH3) Electron Withdrawing Group (e.g., -NO2) scaffold->substituent:f0 activity Antioxidant Activity Increased Activity Decreased Activity substituent:f1->activity:f1 Enhances substituent:f2->activity:f2 Diminishes

Figure 3: Simplified Structure-Activity Relationship (SAR) diagram.

Conclusion and Future Perspectives

The indazole scaffold serves as an excellent foundation for the design of novel antioxidant agents. The synthetic routes are versatile, and the antioxidant potential of the resulting derivatives can be reliably quantified using a combination of DPPH, ABTS, and FRAP assays. Preliminary SAR studies indicate that electronic effects of substituents play a crucial role in determining the antioxidant capacity. Future work should focus on synthesizing a broader range of derivatives to refine these SAR models, exploring their mechanisms of action in more detail, and advancing the most promising candidates to cell-based and in vivo models of oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of indazoles. The indazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the efficient development of novel therapeutics. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reactions, improve yields, and minimize impurities.

Section 1: Regioselectivity in N-Alkylation of Indazoles

The N-alkylation of the indazole ring is a fundamental transformation, yet it frequently yields a mixture of N1 and N2 regioisomers. Achieving high selectivity is paramount as the biological activity of the resulting molecule is often dependent on the position of the alkyl group.

Question 1: My N-alkylation of indazole is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: This is a classic challenge in indazole chemistry, governed by a delicate interplay of kinetic and thermodynamic factors. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] By carefully selecting your reaction conditions, you can favor one isomer over the other.

Troubleshooting Guide for N-Alkylation Regioselectivity:

IssueRoot Cause AnalysisRecommended Solution
Mixture of N1 and N2 isomers with a preference for N1 The reaction is likely under thermodynamic control , favoring the more stable N1 product. This is common with strong bases in polar aprotic solvents.To favor the N2 isomer (kinetic product) , consider using less polar solvents and bases that do not promote equilibration. Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are also known to favor N2-alkylation.[3]
Mixture of N1 and N2 isomers with a preference for N2 The reaction is likely under kinetic control , where the N2 position is more sterically accessible for a rapid reaction.To favor the N1 isomer (thermodynamic product) , use conditions that allow for equilibration. A strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF often favors the N1 isomer.[2][3] Increasing the reaction temperature can also promote equilibration to the more stable N1 product.
Poor selectivity with a sterically hindered indazole A bulky substituent at the C7 position can sterically block the N1 position, leading to preferential N2-alkylation.In this case, embrace the inherent steric bias to synthesize the N2 isomer. If the N1 isomer is desired, a multi-step approach involving a protecting group strategy might be necessary.
Unexpectedly high N2 selectivity Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) can electronically favor N2-alkylation.This electronic effect can be exploited for selective N2-alkylation.[2][3] If N1 is the target, consider using an indazole starting material without a strong EWG at C7.

Experimental Protocol for Selective N1-Alkylation (Thermodynamic Control):

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Section 2: Side Reactions in Classical Indazole Syntheses

Many established methods for constructing the indazole ring, while powerful, are prone to specific side reactions that can complicate purification and reduce yields.

Question 2: I am attempting a Jacobson synthesis from an N-acetyl-o-toluidine, but my yields are low and I'm getting a complex mixture of byproducts. What is going wrong?

Answer: The Jacobson synthesis proceeds via the formation of an N-nitroso intermediate, which then cyclizes. A key challenge is the stability of the diazonium species that can form under the reaction conditions.

Troubleshooting the Jacobson Synthesis:

  • Side Reaction: Sandmeyer-type Reactions. If your reaction conditions are too acidic or if there are nucleophiles present (e.g., halide ions from the acid), the intermediate diazonium salt can undergo Sandmeyer-type reactions to produce halogenated or other substituted toluenes instead of cyclizing.

    • Solution: Carefully control the pH of the reaction mixture. Use of acetic acid as the solvent and sodium nitrite is a common method to generate the necessary nitrous acid in situ without overly acidic conditions. Ensure your reagents are free from contaminating nucleophiles.

  • Side Reaction: Phenol Formation. The diazonium intermediate can also react with water to form a phenol, leading to cresol byproducts.

    • Solution: Use anhydrous or close to anhydrous conditions to minimize the formation of phenolic impurities.

  • Side Reaction: Azo Coupling. The diazonium salt is an electrophile and can couple with electron-rich aromatic species, including the starting material or product, to form colored azo compounds.

    • Solution: Maintain a low concentration of the starting material and ensure efficient stirring to promote the intramolecular cyclization over intermolecular coupling. Slow, controlled addition of the nitrite source is crucial.

Jacobson_Synthesis_Side_Reactions Start N-Acetyl-o-toluidine Nitroso N-Nitroso Intermediate Start->Nitroso NaNO2, Acid Diazonium Diazonium Intermediate Nitroso->Diazonium Rearrangement Indazole Desired 1H-Indazole Diazonium->Indazole Intramolecular Cyclization (Desired) Sandmeyer Sandmeyer Byproducts (e.g., Halogenated Toluene) Diazonium->Sandmeyer Nucleophile (e.g., Cl-) Phenol Phenolic Byproducts (Cresol) Diazonium->Phenol H2O Azo Azo Coupling Byproducts Diazonium->Azo Aromatic Coupling Partner

Caption: Competing pathways in the Jacobson indazole synthesis.

Question 3: My synthesis of an indazole from an o-fluorobenzaldehyde and hydrazine is giving me a significant amount of the corresponding fluorotoluene. What is this side reaction and how can I prevent it?

Answer: You are observing a competitive Wolff-Kishner reduction of the intermediate hydrazone.[4][5] Under the basic and high-temperature conditions often used for this condensation/cyclization, the hydrazone can be deoxygenated to a methylene group.

Troubleshooting Wolff-Kishner Reduction:

  • Mechanism: The hydrazone formed from the aldehyde and hydrazine is the key intermediate for both the desired indazole formation and the undesired Wolff-Kishner reduction. The strongly basic conditions and high temperatures required for the nucleophilic aromatic substitution of the fluoride can also promote the reduction pathway.

  • Solution: A practical approach to circumvent this is to use an O-methyloxime of the o-fluorobenzaldehyde instead of the aldehyde itself.[4][5] The O-methyloxime can be condensed with hydrazine to form the indazole, and this route effectively eliminates the competing Wolff-Kishner reduction pathway.[4][5]

Question 4: I am performing a Cadogan-Sundberg cyclization of an o-nitrostyrene derivative, but the reaction is sluggish and gives a mixture of products, including some N-oxides. How can I optimize this?

Answer: The Cadogan-Sundberg reaction, which typically uses a trivalent phosphorus reagent like triethyl phosphite to deoxygenate the nitro group and facilitate cyclization, can be mechanistically complex. While often depicted as proceeding through a nitrene intermediate, non-nitrene pathways involving oxygenated intermediates are possible, which can lead to the formation of indazole N-oxides as byproducts.[6][7]

Troubleshooting the Cadogan-Sundberg Cyclization:

  • Issue: Incomplete Reaction/Harsh Conditions. The reaction often requires high temperatures, which can lead to degradation.

    • Solution: Microwave irradiation has been shown to significantly accelerate both the formation of the o-nitrostyrene precursor (if applicable) and the subsequent cyclization, often leading to cleaner reactions and better yields.[8]

  • Side Reaction: N-Oxide Formation. The deoxygenation of the nitro group may not be complete before cyclization occurs, leading to the formation of stable N-oxide byproducts.

    • Solution: Ensure a sufficient excess of the deoxygenating agent (e.g., triethyl phosphite) is used. If N-oxide formation is persistent, a subsequent deoxygenation step may be required to convert the N-oxide to the desired indazole.

  • Alternative Mechanisms: The reaction may not proceed via a simple nitrene insertion. Anionic electrocyclization pathways have also been proposed.[9] The formation of various side products can be attributed to the complexity of these competing pathways.[10]

Section 3: Byproducts from Electrophilic Substitution

The functionalization of the indazole core via electrophilic aromatic substitution can also lead to undesired side products.

Question 5: I am trying to dichlorinate an indazole and I'm getting a mixture of isomers and over-chlorinated products. How can I improve the selectivity?

Answer: Controlling both the regioselectivity and the extent of halogenation requires careful management of the reaction conditions. The indazole ring is activated towards electrophilic substitution, making it susceptible to over-halogenation.

Troubleshooting Halogenation Reactions:

IssueRoot Cause AnalysisRecommended Solution
Over-halogenation (e.g., tri-halogenated products) The halogenating agent is too reactive, or its concentration is too high.1. Control Stoichiometry: Use a precise amount of the halogenating agent (e.g., NCS or NBS). A slight excess of the indazole substrate can help minimize over-halogenation.[11] 2. Slow Addition: Add the halogenating agent portion-wise or as a solution via slow addition to maintain a low instantaneous concentration.[11] 3. Lower Temperature: Electrophilic aromatic substitution is exothermic. Lowering the reaction temperature can help control the reaction rate and improve selectivity.[11]
Poor Regioselectivity (mixture of isomers) The directing effects of existing substituents are not strong enough to favor a single isomer, or both N1 and N2 tautomers are reacting.1. Protecting Groups: Employing a protecting group on one of the nitrogen atoms (N1 or N2) can effectively direct the halogenation to specific positions on the benzene ring. The choice of protecting group will influence the directing effect. 2. Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent and the regiochemical outcome. Experiment with less polar solvents to potentially improve selectivity.[11]

Proposed Mechanism for Over-halogenation:

The initial halogenation reaction produces a mono-halogenated indazole. This product is often still activated enough to undergo a second, and even third, electrophilic substitution, especially if a stoichiometric excess of the halogenating agent is present and the reaction conditions are forcing. A radical mechanism has been proposed for halogenation with NBS.[3][12]

References

Navigating the Maze of Indazole Synthesis: A Guide to Controlling N-1 and N-2 Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling N-1 and N-2 regioisomer formation in their synthetic routes. The indazole nucleus is a cornerstone in modern drug discovery, and mastering its regioselective functionalization is paramount for efficient and successful research and development.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to predictably synthesize the desired indazole regioisomer.

The Challenge of Regioselectivity in Indazole Synthesis

The indazole ring system possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential for the formation of two distinct regioisomers upon substitution. The relative thermodynamic stability of the two parent tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable, adds another layer of complexity to predicting the outcome of N-functionalization reactions.[1][2][3][4] Direct alkylation or acylation of the indazole core frequently yields a mixture of N-1 and N-2 substituted products, which can be challenging and costly to separate, impacting overall yield and efficiency.[2][4][5]

Achieving high regioselectivity is not merely a matter of academic interest; it is a critical factor in the synthesis of specific, biologically active molecules where the position of the substituent dictates the pharmacological profile.[1][5] This guide will equip you with the knowledge to control these outcomes through a rational understanding of the underlying mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered during indazole synthesis, providing explanations and actionable solutions.

Q1: Why am I consistently getting a mixture of N-1 and N-2 isomers during my alkylation reaction?

A1: The formation of a mixture of regioisomers is a common challenge in indazole alkylation and is often a result of a delicate balance between kinetic and thermodynamic control.[1][3] Several factors can contribute to this lack of selectivity:

  • Reaction Conditions: The choice of base and solvent plays a pivotal role. For instance, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of N-1 and N-2 isomers.[3]

  • Substituent Effects: The electronic and steric nature of the substituents on the indazole ring can influence the nucleophilicity of the two nitrogen atoms differently, leading to competitive reactions.

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent can also impact the regiochemical outcome.[1]

Troubleshooting Steps:

  • Re-evaluate your base and solvent system. For preferential N-1 alkylation, a switch to a stronger base like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) is often effective.[1][2][5]

  • Consider the temperature. Running the reaction at a higher temperature might favor the thermodynamically more stable N-1 isomer, especially if an equilibrium can be established.[2][5]

  • If targeting the N-2 isomer, explore kinetically controlled conditions. This could involve using a different base/solvent combination or a specialized reaction like the Mitsunobu reaction.[3][5]

Q2: How can I selectively synthesize the N-1 substituted indazole?

A2: Achieving high selectivity for the N-1 position often involves leveraging conditions that favor the formation of the thermodynamically more stable product.[2][3]

Strategies for N-1 Selectivity:

  • Sodium Hydride in THF: The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is a well-established method for achieving high N-1 selectivity in the alkylation of a wide range of substituted indazoles.[2][5] This is often the first condition to screen.

  • Thermodynamic Equilibration: In some cases, N-acylation can initially give a mixture of isomers, but the N-2 acyl indazole can isomerize to the more stable N-1 regioisomer.[2][5] A similar equilibration can be achieved with certain alkylating agents under specific conditions.[2][5]

  • Directed C-H Activation: For more complex syntheses, employing a directing group can guide the cyclization to favor the N-1 isomer.[6]

  • Catalyst and Ligand Choice in Metal-Catalyzed Reactions: In cross-coupling reactions to form N-aryl indazoles, the choice of catalyst and ligands can significantly influence the regioselectivity, with some copper-catalyzed systems showing high preference for N-1 arylation.[6]

Q3: What methods are effective for selectively synthesizing N-2 substituted indazoles?

A3: While the N-1 isomer is often thermodynamically favored, several strategies can be employed to selectively obtain the N-2 substituted product.

Strategies for N-2 Selectivity:

  • Steric Hindrance at the C-7 Position: Introducing a bulky substituent at the C-7 position of the indazole ring can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[1][3] Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at C-7 have been shown to strongly favor N-2 substitution.[1][2][5][7]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD, often shows a preference for the formation of the N-2 isomer under kinetic control.[3][5][8]

  • Davis-Beirut Reaction: This reaction is a known method for the synthesis of 2H-indazoles, although the regioselectivity can be substrate-dependent.[6]

  • Metal-Mediated Alkylation: Certain metal-mediated direct alkylation reactions have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[9][10][11]

  • Cadogan-Sundberg Reaction: This reaction provides a synthetic route to 2-aryl-2H-indazoles, often with good yields.[6]

Key Factors Influencing Regioselectivity

The outcome of an indazole N-alkylation is a result of the interplay between several key factors. Understanding and manipulating these factors is crucial for controlling the formation of the desired regioisomer.

Decision Workflow for Indazole N-Alkylation

G start Desired Regioisomer? n1 N-1 Isomer start->n1 N-1 n2 N-2 Isomer start->n2 N-2 n1_cond Screen NaH in THF n1->n1_cond n2_check_sterics Indazole has C-7 substituent? n2->n2_check_sterics n1_check High Selectivity? n1_cond->n1_check n1_success Proceed with N-1 Product n1_check->n1_success Yes n1_troubleshoot Troubleshoot N-1 Conditions n1_check->n1_troubleshoot No n2_sterics_yes Use NaH/THF (favors N-2) n2_check_sterics->n2_sterics_yes Yes n2_sterics_no Screen Mitsunobu Reaction n2_check_sterics->n2_sterics_no No n2_check_selectivity High Selectivity? n2_sterics_yes->n2_check_selectivity n2_sterics_no->n2_check_selectivity n2_success Proceed with N-2 Product n2_check_selectivity->n2_success Yes n2_troubleshoot Explore other N-2 methods (e.g., Davis-Beirut) n2_check_selectivity->n2_troubleshoot No

Caption: A decision-making workflow for selecting an initial synthetic strategy for N-1 versus N-2 indazole alkylation.

FactorInfluence on Regioselectivity
Substituents Steric Effects: Bulky groups at the C-3 position can favor N-1 alkylation, while substituents at the C-7 position sterically hinder N-1 and promote N-2 substitution.[1][3] Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C-7 position strongly direct towards N-2 substitution.[1][2][5][7]
Base The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar solvent favor N-1 alkylation.[1][2][5] Weaker bases like potassium carbonate (K₂CO₃) can lead to mixtures.[3]
Solvent The solvent influences the dissociation of the base and the solvation of the indazole anion. Less polar solvents like THF often favor N-1 selectivity with NaH, while more polar solvents like DMF can lead to mixtures.[2][5]
Electrophile The nature of the alkylating or acylating agent can influence the reaction outcome.[1] Highly reactive electrophiles may favor the kinetically controlled N-2 product.
Control Thermodynamic Control: Conditions that allow for equilibration, such as higher temperatures or longer reaction times, tend to favor the more stable N-1 substituted product.[1][2][5] Kinetic Control: Conditions that favor the faster-forming product, such as lower temperatures and highly reactive reagents, can lead to the N-2 isomer.[1][3]

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. Always ensure that all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for N-1 Selective Alkylation

This protocol is optimized for achieving high regioselectivity for the N-1 position and is adapted from procedures known to favor the thermodynamic product.[2][5]

Step-by-Step Methodology:

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.

Protocol 2: General Procedure for N-2 Selective Alkylation via Mitsunobu Reaction

This protocol is adapted from literature describing N-2 selectivity under Mitsunobu conditions.[3][5][12]

Step-by-Step Methodology:

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired N-2 alkylated indazole from the triphenylphosphine oxide and other byproducts.

Troubleshooting Workflow for Optimizing Regioselectivity

G start Initial Reaction Outcome mixture Mixture of N-1 and N-2 Isomers start->mixture low_yield Low Yield of Desired Isomer start->low_yield mixture_analysis Analyze N-1:N-2 Ratio mixture->mixture_analysis low_yield_analysis Check for Starting Material or Byproducts low_yield->low_yield_analysis mixture_n1_major N-1 is Major, but Selectivity is Poor mixture_analysis->mixture_n1_major mixture_n2_major N-2 is Major, but Selectivity is Poor mixture_analysis->mixture_n2_major mixture_n1_action Optimize for N-1: - Switch to NaH/THF - Increase Temperature - Change Solvent mixture_n1_major->mixture_n1_action mixture_n2_action Optimize for N-2: - Screen Mitsunobu Conditions - Lower Temperature - Consider Steric Hindrance mixture_n2_major->mixture_n2_action success Achieved Desired Selectivity and Yield mixture_n1_action->success mixture_n2_action->success low_yield_incomplete Incomplete Conversion low_yield_analysis->low_yield_incomplete low_yield_byproducts Significant Byproducts low_yield_analysis->low_yield_byproducts low_yield_incomplete_action Increase Reaction Time or Temperature Increase Equivalents of Reagents low_yield_incomplete->low_yield_incomplete_action low_yield_byproducts_action Purify Starting Materials Lower Temperature Change Base/Solvent low_yield_byproducts->low_yield_byproducts_action low_yield_incomplete_action->success low_yield_byproducts_action->success

Caption: A troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation based on initial experimental outcomes.

References

Technical Support Center: Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers and professionals working on this important heterocyclic compound. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and maximize your yield.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What is the most common and generally highest-yielding method for synthesizing this compound?

The most prevalent and reliable method for synthesizing this compound is the condensation reaction between 1,3-cyclohexanedione and hydrazine hydrate.[1][2] This approach is favored for its straightforward procedure and generally good yields. The reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol or methanol.[1]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • 1,3-Cyclohexanedione: This is a key building block for the cyclohexanone ring of the target molecule. The quality of this reagent is crucial for a successful reaction.

  • Hydrazine Hydrate: This provides the nitrogen atoms for the pyrazole ring. It is a reactive and hazardous substance that should be handled with appropriate safety precautions.

Q3: Are there any significant tautomeric considerations for the final product?

Yes, indazole derivatives can exist in different tautomeric forms. For this compound, the 1H-tautomer is generally considered more stable than the 2H-tautomer.[1] Spectroscopic methods such as 1H NMR and 13C NMR can be used to distinguish between the different tautomers.[1]

II. Troubleshooting Guide: Optimizing Your Synthesis

This section provides a detailed, question-and-answer-based troubleshooting guide to address specific challenges you may encounter during the synthesis, with a focus on improving the yield and purity of your product.

Problem 1: Consistently Low Yields

Q: My yields of this compound are consistently below expectations. What are the likely causes and how can I improve them?

A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential issues and solutions.

1. Purity of Starting Materials:
  • 1,3-Cyclohexanedione: This starting material can be susceptible to degradation or contain impurities that can interfere with the reaction. It is advisable to use freshly purchased or purified 1,3-cyclohexanedione. Recrystallization from a suitable solvent like acetonitrile can improve its purity.[3]

  • Hydrazine Hydrate: The concentration of hydrazine hydrate can vary. It's important to use a reliable source and accurately determine its concentration if possible.

2. Reaction Conditions:
  • Solvent Choice: While ethanol and methanol are commonly used, the choice of solvent can impact the reaction rate and yield. In some cases, using a higher-boiling solvent or even a solvent-free approach under controlled heating might be beneficial. Some studies have explored using DMSO as a solvent, particularly in multi-component reactions.[4]

  • Reaction Time and Temperature: The condensation reaction typically requires refluxing for several hours.[1] Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Increasing the temperature might accelerate the reaction, but it could also lead to the formation of side products.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the hydrazine. Some protocols suggest the addition of a catalytic amount of acid (e.g., H+) to facilitate the reaction.[1][2] However, the optimal pH should be determined empirically for your specific setup.

3. Work-up and Purification:
  • Product Isolation: Incomplete precipitation or extraction during the work-up process can lead to significant product loss. After the reaction, pouring the mixture into ice-cold water is a common method to precipitate the product.[1] Ensure the product is thoroughly filtered and washed to remove any soluble impurities.

  • Purification Method: The choice of purification method can affect the final yield. Recrystallization is a common technique for purifying solid products. Column chromatography may be necessary if the crude product contains significant impurities that are difficult to remove by recrystallization.

Problem 2: Significant Side Product Formation

Q: I am observing the formation of significant side products in my reaction, which complicates purification and reduces the yield. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Their Mitigation:
  • Formation of Dihydrazone Derivatives: If an excess of hydrazine is used, it can potentially react with the ketone group of the product to form dihydrazone derivatives.[5]

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of 1,3-cyclohexanedione might be preferable to an excess of hydrazine.

  • Incomplete Cyclization: The reaction proceeds through an intermediate hydrazone. Incomplete cyclization of this intermediate will result in a lower yield of the desired indazolone.

    • Solution: Ensure sufficient reaction time and temperature to drive the cyclization to completion. As mentioned earlier, monitoring the reaction by TLC is essential.

  • Oxidation of the Product: The product can be susceptible to oxidation, especially during work-up and purification.

    • Solution: Minimize exposure of the reaction mixture and the isolated product to air and heat. Performing the work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocol: A Starting Point for Optimization

Here is a general, step-by-step protocol for the synthesis of this compound. This should be considered a starting point, and optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 1,3-Cyclohexanedione

  • Hydrazine hydrate

  • Ethanol (or Methanol)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione in ethanol.

  • Slowly add hydrazine hydrate to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain it for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation: Comparing Reaction Conditions

The following table summarizes different reaction conditions reported in the literature for similar indazolone syntheses, which can serve as a guide for your optimization efforts.

Starting MaterialsSolventCatalyst/AdditiveReaction TimeYieldReference
2-Acylcyclohexane-1,3-diones, PhenylhydrazinesEthanolNone20 hHigh[6]
2-Substituted aromatic aldehydes, Hydrazine hydrateDMSOLemon peel powderShort (ultrasound)Good[4]
Multi-substituted cyclohexanone derivatives, Hydrazine hydratesMeOHH+-65%[1][2]
2-Acylcyclohexane-1,3-diones, HydroxylamineEthanolSodium hydroxide48 h71-87%[7]
Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the formation of this compound from 1,3-cyclohexanedione and hydrazine.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1_3_CHD 1,3-Cyclohexanedione Hydrazone Hydrazone Intermediate 1_3_CHD->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Indazolone This compound Hydrazone->Indazolone Cyclization (-H2O)

Caption: General reaction scheme for indazolone synthesis.

III. References

  • Regioselective synthesis of fluorine-containing indazolones from 2-acylcyclohexane-1,3-diones. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Straightforward synthesis of indazolones (1 and 2). Reaction conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Indazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • Gaikwad, M., Gaikwad, S., & Kamble, R. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 4(6), 576-588.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(8), 5664-5675.

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • This compound | 499206-33-6 | ZUA20633. (n.d.). Biosynth. Retrieved January 3, 2026, from --INVALID-LINK--

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2024). Molecules, 29(13), 3021.

  • SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. (2019). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (n.d.). ScienceDirect. Retrieved January 3, 2026, from --INVALID-LINK--

  • 4,5,6,7-tetrahydro-1H-indazole. (n.d.). Chemical Synthesis Database. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. (2020). Molecules, 25(17), 3942.

  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis. (n.d.). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--

  • 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. (n.d.). Smolecule. Retrieved January 3, 2026, from --INVALID-LINK--

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). ACS Omega, 8(41), 38241-38261.

  • Preparation of 1, 3-cyclohexanedione from resorcinol by transfer hydrogenation. (2009). Chemical Engineering (China), 37(1), 30-32.

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2020). Nature Communications, 11(1), 1-9.

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2021). Civilica. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of indazole-based molecules. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2012). Molecules, 17(12), 14757-14766.

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2021). Molecules, 26(21), 6475.

  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. (2023). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. (2018). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Progress in the synthesis of 4,5,6,7-tetrahydroindoles. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(8), 5664–5675.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2016). The Journal of Organic Chemistry, 81(15), 6246-6255.

  • One-pot two-step facile synthesis of new 6,7-dihydro-1H—pyrazolo [3,4-b] pyridine-5- carbonitrile hybrids as antimicrobial agents. (n.d.). SciSpace. Retrieved January 3, 2026, from --INVALID-LINK--

References

Technical Support Center: Purification of 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6,7-dihydro-1H-indazol-4(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic ketone. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to help you achieve high purity and yield in your recrystallization experiments.

Section 1: Foundational Principles & Initial Queries

This section addresses the fundamental concepts of recrystallizing this compound, a crucial step for ensuring the integrity of subsequent research and development activities.

Q1: What is this compound, and why is high purity important?

A1: this compound (CAS No. 499206-33-6) is a bicyclic heterocyclic compound containing an indazole core fused to a cyclohexanone ring.[1] It serves as a valuable building block in medicinal chemistry and materials science. High purity is critical because even trace impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or flawed material properties. Recrystallization is a powerful technique to remove byproducts, unreacted starting materials, and other contaminants from the crude solid.[2]

Q2: What is the core principle of recrystallization for this specific molecule?

A2: The principle relies on the differential solubility of this compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal solvent will dissolve the compound completely at an elevated temperature but have very low solubility for it at cooler temperatures.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent to begin with.[3][4]

Q3: How does the structure of this compound influence solvent selection?

A3: The molecule's structure provides key clues for solvent selection. It possesses:

  • A ketone carbonyl group (C=O) , which is a hydrogen bond acceptor.

  • An indazole N-H group , which can act as a hydrogen bond donor.

  • A non-polar cyclohexane-like ring .

This combination of polar, hydrogen-bonding capable groups and a non-polar hydrocarbon framework makes the molecule moderately polar. Therefore, solvents that can engage in these interactions are excellent starting points. A rule of thumb is that solvents containing functional groups similar to the compound often work well; for this ketone, acetone or ethyl acetate are logical choices.[5] Protic solvents like ethanol and isopropanol are also strong candidates due to their hydrogen-bonding ability.

Section 2: Experimental Protocol and Solvent Selection

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Protocol 1: Systematic Recrystallization Workflow

This protocol outlines a self-validating system for purifying your crude product.

Step 1: Solvent Screening (Microscale) Before committing your entire batch, screen several candidate solvents on a small scale (~10-20 mg of crude product). The goal is to find a solvent that dissolves the compound when hot but allows it to crash out upon cooling.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Rationale for SelectionPotential Solvent Pair (for mixed systems)
Ethyl Acetate (EtOAc) 77Good starting point for moderately polar ketones. Volatile and easy to remove.n-Hexane or Heptane
Isopropanol (IPA) 82Protic solvent, good for hydrogen bonding. Less volatile than ethanol.Water or Heptane
Ethanol (EtOH) 78Commonly successful for indazole derivatives.[6] Readily available.Water
Acetone 56Apolar aprotic solvent, good for dissolving ketones. Low boiling point.[5]n-Hexane or Water
Acetonitrile (MeCN) 82Apolar aprotic solvent, often good for compounds with aromatic rings.[7]Water or Dichloromethane (DCM)
Toluene 111For less polar impurities; higher boiling point requires caution.n-Hexane or Heptane

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a small portion of the chosen solvent, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves completely.[8] Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield. The goal is to create a saturated solution at the solvent's boiling point.[9]

Step 3: Hot Filtration (Optional, for Insoluble Impurities) If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

Step 4: Cooling and Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling tends to trap impurities.[4][9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[3]

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.

  • Continue to pull a vacuum for several minutes to partially dry the crystals.

Step 6: Drying Transfer the purified crystals to a watch glass and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_main Process cluster_end Output Start Crude Solid Solvent Select Solvent Start->Solvent Dissolve 1. Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (If needed) Dissolve->HotFilt Insoluble impurities? Cool 3. Slow Cooling & Ice Bath Dissolve->Cool No HotFilt->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash MotherLiquor Mother Liquor (Impurities) Collect->MotherLiquor Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound.

Section 3: Troubleshooting Guide (FAQ Format)

This section addresses common issues encountered during recrystallization and provides systematic solutions.

Q1: My compound will not crystallize, even after cooling in an ice bath. What should I do?

A1: This is a common issue, typically caused by using too much solvent or the solution being supersaturated. Try the following steps in order:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for crystal growth to begin.[9]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystallization.[9]

  • Reduce Solvent Volume: If the above fails, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[9]

Q2: My compound "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point or due to a high concentration of impurities depressing the melting point.[9]

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (the one it is more soluble in, if using a mixed-solvent system).[9] This ensures the saturation point is reached at a lower temperature. Then, attempt to cool the solution again, perhaps more slowly.

Q3: The crystals formed very rapidly and appear as a fine powder. Is this a problem?

A3: Yes, this is known as "crashing out." Extremely rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Cause: The solution was likely too concentrated, or it was cooled too quickly.

  • Solution: Reheat the flask to redissolve the solid. Add a small excess of hot solvent (5-10% more volume) to slightly decrease the saturation level.[9] Then, ensure the solution cools as slowly as possible by insulating the flask (e.g., with paper towels) or leaving it on the warm hotplate after turning the heat off.

Q4: My final product is still colored, but the literature says it should be a white or off-white solid. How can I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated molecules.

  • Activated Carbon (Charcoal): Before the hot filtration step, you can add a very small amount of activated carbon to the hot solution to adsorb the colored impurities. Be cautious, as charcoal can also adsorb your product, reducing the yield.[4] Use only a tiny amount (e.g., the tip of a spatula), boil for a few minutes, and then perform a hot filtration to remove the carbon.

  • Silica Plug: If the impurity is persistent, a quick filtration through a small plug of silica gel might be necessary before recrystallization. Dissolve the crude product in a minimal amount of a solvent like dichloromethane or ethyl acetate, pass it through the silica plug, wash with a bit more solvent, and then evaporate the solvent before proceeding with recrystallization.[10]

Q5: My recovery yield is very low. How can I improve it?

A5: Low yield is often a trade-off for high purity. However, you can optimize it:

  • Avoid Excess Solvent: Use only the minimum amount of hot solvent required for complete dissolution.

  • Maximize Cooling: Ensure the flask spends adequate time in an ice bath to precipitate as much product as possible.

  • Minimize Transfer Loss: Be meticulous during transfers (e.g., from flask to funnel).

  • Second Crop: It may be possible to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Visualization: Troubleshooting Decision Tree

G Start Problem Observed During Cooling? OilingOut Compound forms an oil? Start->OilingOut Yes NoCrystals No crystals form? Start->NoCrystals Yes TooFast Crystals form too fast? Start->TooFast Yes NoProblem No -> Proceed to Isolation Start->NoProblem No Sol_Oil Reheat to dissolve. Add more 'good' solvent. Cool slowly. OilingOut->Sol_Oil Sol_NoCry 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume & re-cool. NoCrystals->Sol_NoCry Sol_Fast Reheat to dissolve. Add 5-10% more solvent. Cool slowly. TooFast->Sol_Fast

Caption: A decision tree for common recrystallization problems.

Section 4: Purity Assessment

Q1: How do I confirm the purity of my recrystallized this compound?

A1: The most common and straightforward method is melting point analysis . A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3] Compare your experimental value to a literature value if available. Other methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of impurity signals.

References

Technical Support Center: By-product Analysis in the Synthesis of Tetrahydroindazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydroindazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of by-product formation during these synthetic processes. By understanding the root causes of impurity generation, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final compounds.

This resource is structured as a dynamic troubleshooting guide and FAQ section, drawing from established synthetic methodologies and analytical practices. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the synthesis of tetrahydroindazolones, offering insights into their causes and providing actionable solutions.

Issue 1: My reaction is producing a significant amount of a regioisomeric by-product. How can I improve the selectivity for the desired isomer?

The formation of regioisomers is a frequent challenge in the synthesis of substituted indazoles. This typically arises from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, where the hydrazine can react at either of the two carbonyl groups.

Root Cause Analysis:

  • **Ster

Technical Support Center: Stability and Handling of 6,7-dihydro-1H-indazol-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,7-dihydro-1H-indazol-4(5H)-one and its derivatives. As a privileged scaffold in medicinal chemistry, these compounds are instrumental in the development of novel therapeutics.[1] However, their unique structure presents stability challenges that can impact experimental reproducibility and lead to data misinterpretation. This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to anticipate and troubleshoot these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses the fundamental stability characteristics of the indazolone core structure. Understanding these principles is the first step toward robust experimental design.

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The indazole ring system is susceptible to several degradation pathways, primarily driven by environmental factors.[2] The most common are:

  • Photodegradation: Exposure to UV light (UVA and UVB) and even high-intensity ambient light can induce molecular rearrangements.[2][3] This is often the most significant and overlooked cause of instability.

  • Hydrolytic Degradation: The compound's stability is pH-dependent. It can undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening or other transformations.[2]

  • Oxidative Degradation: The heterocyclic ring can be susceptible to oxidation, a process that can be simulated in forced degradation studies using reagents like hydrogen peroxide to assess potential metabolic pathways or degradation in the presence of reactive oxygen species.[2]

  • Thermal Degradation: Like many complex organic molecules, exposure to high temperatures during synthesis, purification, or storage can lead to decomposition.[2]

Q2: My compound is a 1H-indazole. I've heard about tautomerism. Why is this critical for stability?

A2: This is an excellent and crucial question. Annular tautomerism in the indazole ring is a central factor in its reactivity and stability.[4]

  • The Tautomeric Equilibrium: The proton on the pyrazole moiety of the indazole ring can reside on either nitrogen, leading to the 1H- and 2H-tautomers.[5] For the vast majority of indazoles, including the this compound core, the 1H-tautomer is the most thermodynamically stable and predominant form .[5][6][7][8]

  • Why it Matters for Stability: While the 1H-tautomer is more stable in the ground state, the 2H-tautomer can be the photo-reactive species.[2][3] Upon absorbing light energy, a small population of the 1H-tautomer can be excited and convert to the 2H-tautomer's excited state. This excited 2H-tautomer is often the precursor to photochemical rearrangement, most notably the transposition to a benzimidazole derivative.[2][3] Therefore, even though your compound is predominantly the stable 1H form, its susceptibility to photodegradation is dictated by this tautomeric relationship.

Q3: What are the ideal long-term storage and general handling conditions for these compounds?

A3: Proper storage is fundamental to preserving the integrity of your samples. Based on best practices for sensitive heterocyclic compounds, we recommend the following:

  • Temperature: Store solids at 4°C or below for long-term stability.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially if the compound has electron-rich substituents.

  • Light: This is critical. Always store solids and solutions in amber vials or containers completely wrapped in aluminum foil to protect from light.[9]

  • Container: Use tightly sealed containers to prevent moisture uptake, which could facilitate hydrolysis.[9] For stock solutions, use high-quality septa-sealed vials.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your research.

Issue 1: My NMR or LC-MS shows unexpected new peaks after my experiment or even after sitting on the bench.
  • Symptom: You observe a decrease in the main compound peak in your chromatogram and the appearance of one or more new, often isomeric, peaks. Your NMR spectrum shows a complex mixture that wasn't present in the starting material.

  • Probable Cause & Mechanism: The most likely culprit is photodegradation . As discussed in the FAQ, indazoles can undergo a phototransposition rearrangement to form benzimidazoles or related structures upon exposure to UV light.[2][3] This occurs because the excited 2H-tautomer can undergo a nitrogen-carbon transposition.[3] This is not a simple decomposition but a conversion to a distinct, stable molecule that can be easily detected.

  • Troubleshooting Workflow:

    Troubleshooting workflow for unexpected degradation.
Issue 2: My biological assay results (e.g., IC₅₀) are not reproducible.
  • Symptom: You observe significant variability in potency or other activity readouts between replicate plates or experiments run on different days.

  • Probable Cause & Mechanism: This is a classic sign of compound instability under assay conditions. The low concentrations used in biological assays make the compound particularly vulnerable. Degradation can occur in DMSO stock solutions stored improperly (e.g., on a sunny lab bench) or, more commonly, in the aqueous assay buffer over the incubation period (hours to days). Both photodegradation from ambient lab lighting and potential reactions with media components can contribute.

  • Solution & Self-Validating Protocol:

    • Stock Solution Integrity: Prepare stock solutions in a dimly lit area. Aliquot into single-use amber vials and store at -20°C or -80°C.

    • Assay Plate Control: Include a "stability control" in your experimental design. Prepare a final concentration of your compound in the assay buffer (without cells or enzymes).

    • Time-Course Analysis: Incubate this control plate alongside your experimental plates under the exact same conditions (light, temperature, CO₂).

    • Analysis: At the beginning (T=0) and end (T=final) of your experiment, take an aliquot from the control well and analyze it by LC-MS.

    • Interpretation: If you see >10% degradation of the parent compound in your control well over the assay duration, your biological data is likely confounded by compound instability. The protocol must be modified (e.g., reducing incubation time, working in the dark) until stability is confirmed.

Section 3: Key Protocols & Methodologies
Protocol 1: Standard Protocol for Assessing Photostability

This protocol helps you quantify the sensitivity of your specific derivative to light.

  • Solution Preparation: Prepare a 10 µM solution of your compound in a relevant solvent (e.g., acetonitrile/water 1:1, or your assay buffer).

  • Sample Division: Dispense the solution into three sets of vials:

    • Set A (Light Exposed): Clear glass vials.

    • Set B (Dark Control): Amber glass vials or clear vials wrapped completely in aluminum foil.

    • Set C (T=0 Control): Amber glass vial, to be analyzed immediately.

  • Exposure: Place Set A and Set B in your normal laboratory environment or a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each set.

  • Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method to determine the remaining percentage of the parent compound.

  • Data Interpretation: Plot the percentage of the parent compound remaining vs. time. A significant drop in Set A compared to the stable baseline of Set B confirms photosensitivity.

Protocol 2: Workflow for Investigating pH-Dependent Stability

This workflow helps determine if your compound is sensitive to acidic or basic conditions.

  • Buffer Preparation: Prepare a series of buffers across a pH range (e.g., pH 2, 4, 7.4, 9, 12).

  • Incubation: Prepare solutions of your compound (e.g., 10 µM) in each buffer. Maintain a consistent, low percentage of organic co-solvent (e.g., <1% DMSO) if needed for solubility.

  • Time Points & Temperature: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis & Quenching: Immediately before analysis, quench any potential reaction by neutralizing the aliquot. Analyze by HPLC-UV or LC-MS.

  • Data Interpretation: Calculate the half-life (t₁/₂) of the compound at each pH. This will reveal the pH range in which your compound is most stable and which conditions to avoid.

Section 4: Data Summary & Visualization
Illustrative Stability Profile

The following table summarizes a typical stability profile for a generic this compound derivative based on the chemical principles discussed. Your specific derivative may behave differently.

ConditionStressorTime% Parent Compound RemainingPrimary Degradant(s)
Photostability Ambient Lab Light24h~85%Isomeric Rearrangement Product
Direct Sunlight (UVA/B)4h<50%Isomeric Rearrangement Product
pH Stability pH 2 (HCl)24h~70%Hydrolysis Products
pH 7.4 (PBS)24h>95%None Detected
pH 12 (NaOH)24h~60%Hydrolysis Products
Thermal Stability 60°C in Solution24h>90%Minor Unidentified Peaks
Conceptual Degradation Pathway

The following diagram illustrates the key tautomeric equilibrium and the subsequent photochemical rearrangement pathway.

G cluster_0 Ground State Equilibrium cluster_1 Photochemical Excitation & Reaction Tautomer1H 1H-Tautomer (Thermodynamically Stable) Tautomer2H 2H-Tautomer (Minor Population) Tautomer1H->Tautomer2H H⁺ shift Excited2H Excited 2H-Tautomer* Tautomer2H->Excited2H Absorption of Light (hν) Rearrangement N-C Transposition Excited2H->Rearrangement Product Benzimidazole-like Product Rearrangement->Product

Tautomerism and photodegradation pathway.

References

Technical Support Center: Synthesis of Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole-3-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The successful synthesis of its 3-carboxamide derivatives is a critical step in the development of these molecules.

This document moves beyond simple protocols to address the common, and often frustrating, challenges encountered during synthesis. We will explore the causality behind these issues and provide logical, field-proven solutions in a direct question-and-answer format.

Part 1: Synthesis of the Key Precursor - 1H-Indazole-3-Carboxylic Acid

The quality of your final product is inextricably linked to the purity of your starting materials. The most common precursor, 1H-indazole-3-carboxylic acid, can be challenging to synthesize and purify.

Question: My synthesis of 1H-indazole-3-carboxylic acid from isatin results in a low yield and impure product. What are the critical steps to optimize?

Answer: The synthesis of 1H-indazole-3-carboxylic acid from isatin is a multi-step process involving ring-opening, diazotization, reduction, and cyclization.[3] Each step presents unique challenges.

  • Isatin Hydrolysis: The initial ring-opening of isatin with a strong base like NaOH is generally robust. However, incomplete reaction can carry over starting material, complicating downstream purification. Ensure the isatin is fully dissolved and the reaction is allowed to proceed to completion (monitor by TLC).

  • Diazotization and Reduction: This is the most critical and hazardous stage. The intermediate diazonium salt is unstable.

    • Temperature Control: Maintain strict temperature control (typically 0-5 °C) during the addition of sodium nitrite and the subsequent reduction (e.g., with stannous chloride). A temperature excursion can lead to decomposition and the formation of tarry side-products.

    • Slow Addition: Add reagents slowly and sub-surface to avoid localized concentration spikes, which can also lead to side reactions.

  • Cyclization: The final acid-catalyzed cyclization of the aryl hydrazine intermediate must be driven to completion. Insufficient acid or reaction time can leave uncyclized material in your crude product.

Question: I am struggling to remove a persistent colored impurity from my 1H-indazole-3-carboxylic acid. What is it and how do I get rid of it?

Answer: The colored impurities are often byproducts from the diazotization step. Recrystallization is typically effective. The choice of solvent is critical. While various solvents can be used, isolating the acid from a DMF/water mixture or acetic acid can yield a stable crystalline form (Form A).[3] If impurities persist, a slurry of the crude product in a hot solvent in which the impurity is soluble but the desired acid is not (e.g., MTBE or ethyl acetate) can be an effective purification technique.[3]

Part 2: The Critical Amide Coupling Reaction

The conversion of 1H-indazole-3-carboxylic acid to the corresponding carboxamide is the cornerstone of synthesizing this class of compounds. Most issues arise during this step.

Indazole_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Amide Coupling cluster_purification Purification & Analysis Isatin Isatin Indazole_Acid 1H-Indazole-3-Carboxylic Acid Isatin->Indazole_Acid Hydrolysis, Diazotization, Reduction, Cyclization [6] Product 1H-Indazole-3-Carboxamide Indazole_Acid->Product Amine R-NH2 Amine->Product Coupling_Reagents EDC, HOBt, Base Coupling_Reagents->Product Crude_Product Crude Product Product->Crude_Product Workup Purified_Product Pure Product Crude_Product->Purified_Product Chromatography or Recrystallization [3] Analysis HPLC, NMR, MS Purified_Product->Analysis

Caption: General workflow for indazole-3-carboxamide synthesis.

Question: My amide coupling reaction is sluggish or fails to go to completion, even after several hours. What are the likely causes?

Answer: This is a very common issue. A systematic troubleshooting approach is necessary.

  • Reagent Quality: The peptide coupling reagents, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole), are moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. Degradation of these reagents is a primary cause of failed couplings.

  • Solvent Purity: The standard solvent for this reaction is DMF (N,N-Dimethylformamide).[4][5] It must be anhydrous. The presence of water will hydrolyze the activated ester intermediate faster than it can react with your amine, regenerating the starting carboxylic acid. Use a dry, sealed bottle of DMF.

  • Stoichiometry and Order of Addition: The carboxylic acid is first activated by the coupling reagents before the amine is added. A common protocol involves pre-stirring the 1H-indazole-3-carboxylic acid, EDC·HCl, HOBt, and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for 15-30 minutes at room temperature before adding the amine.[4][5] This ensures the activated species is formed efficiently. Using a slight excess (1.2 equivalents) of the coupling reagents is standard practice.[4]

  • Base Selection: The role of the base is to neutralize the HCl salt of EDC and the proton from the carboxylic acid, facilitating the reaction. Triethylamine (TEA) is commonly used.[4] Ensure you use sufficient base (at least 2-3 equivalents) to account for all acidic protons in the reaction mixture.

  • Steric Hindrance: If your amine is particularly bulky, the reaction may require more forcing conditions. Gentle heating (e.g., 45-50 °C) can often drive the reaction to completion.[3] However, monitor for side reactions or degradation by TLC.

Question: My reaction forms the desired product, but the yield is consistently low after workup. Where am I losing my compound?

Answer: Low yield after a successful reaction often points to issues during the workup and extraction phase.

  • Aqueous Workup: The typical workup involves quenching the reaction by pouring it into ice water.[5] This precipitates the crude product. However, some indazole-3-carboxamide derivatives have partial water solubility, especially if they contain polar functional groups. If you suspect this, minimize the amount of water used or try precipitating with a different anti-solvent.

  • Extraction Solvent: After quenching, the product is typically extracted into an organic solvent. A common choice is a mixture of chloroform and methanol (e.g., 9:1).[4] Standard solvents like ethyl acetate or dichloromethane (DCM) may not be polar enough to efficiently extract the product, especially if it is H-bond donating. Ensure your extraction solvent is appropriate for your specific derivative's polarity.

  • pH Adjustment: During extraction, ensure the aqueous layer's pH is adjusted correctly. If your product has a basic nitrogen, the aqueous layer should be made basic to ensure the compound is in its free-base form for efficient extraction into the organic layer. Conversely, acidic functionalities require an acidic aqueous phase.

Part 3: Purification and Analysis

Purifying the final product is often the most time-consuming part of the synthesis.

Troubleshooting_Low_Yield cluster_reaction_solutions Reaction Troubleshooting cluster_workup_solutions Workup & Purification Troubleshooting Start Low Yield of Indazole-3-Carboxamide Check_TLC Does TLC of crude reaction mixture show full conversion? Start->Check_TLC Reaction_Issue Problem: Incomplete Reaction Check_TLC->Reaction_Issue No Workup_Issue Problem: Loss during Workup/Purification Check_TLC->Workup_Issue Yes Reagent_Quality Verify quality/age of EDC, HOBt. Use anhydrous DMF. Reaction_Issue->Reagent_Quality Stoichiometry Check stoichiometry. Pre-activate acid before adding amine. Reaction_Issue->Stoichiometry Heating Consider gentle heating (45-50 °C) for sterically hindered amines. Reaction_Issue->Heating Extraction Optimize extraction solvent. Try 10% MeOH in CHCl3. Check aqueous pH. Workup_Issue->Extraction Solubility Product may have some water solubility. Minimize water in workup. Workup_Issue->Solubility Purification Optimize chromatography. Try gradient elution. Consider recrystallization. Workup_Issue->Purification

Caption: Troubleshooting workflow for low product yield.

Question: I am having difficulty purifying my indazole-3-carboxamide by column chromatography. The compound either streaks badly or doesn't separate from a close-running impurity.

Answer: Chromatographic purification of indazole derivatives can be tricky due to their polarity and ability to H-bond with the silica gel stationary phase.

  • Streaking: This is often caused by the amide and indazole N-H protons interacting strongly with the acidic silica gel.

    • Solution 1: Add a Modifier. Add a small amount of base, like triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to much sharper peaks.

    • Solution 2: Change Stationary Phase. If streaking persists, consider using a different stationary phase like neutral alumina, which can be less interactive.[5]

  • Poor Separation: If your product and an impurity have very similar Rf values, isocratic elution (using a single solvent mixture) may not be sufficient.

    • Solution: Gradient Elution. Employ a shallow solvent gradient. For example, starting with 100% chloroform and slowly increasing the percentage of methanol from 0% to 5% can effectively resolve closely related compounds.[5] Before running a large column, always optimize the solvent system using TLC to find a mixture that gives your product an Rf value between 0.2 and 0.4.[5]

Question: How can I be certain of the structure and purity of my final compound?

Answer: A combination of analytical techniques is required for full characterization.

  • Thin-Layer Chromatography (TLC): Provides a quick check for reaction completion and purity against starting materials.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. Key signals to look for are the amide N-H proton (often a broad triplet or singlet) and the indazole N-H proton (a very broad singlet far downfield, often >13 ppm).[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[5]

Data Summary & Protocols

Table 1: Typical Amide Coupling Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale & Notes
Carboxylic Acid 1H-Indazole-3-carboxylic acid1.0 equivalent
Amine Desired primary or secondary amine1.0 - 1.1 equivalents
Coupling Agents EDC·HCl and HOBt1.2 equivalents each. Activates the carboxylic acid.[4]
Base Triethylamine (TEA) or DIPEA2.0 - 3.0 equivalents. Neutralizes acidic species.[4]
Solvent Anhydrous DMFExcellent solubility for reactants; must be dry.[4][5]
Temperature Room Temperature (or 40-50 °C)RT is standard. Gentle heating may be needed for difficult couplings.[3]
Reaction Time 4 - 12 hoursMonitor by TLC until starting acid is consumed.[5]
Experimental Protocol: General Synthesis of 1H-Indazole-3-Carboxamides

This protocol is a representative procedure based on established literature methods.[4][5]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HOBt (1.2 eq.), EDC·HCl (1.2 eq.), and triethylamine (3.0 eq.) to the solution.

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes. A slight color change or increase in temperature may be observed.

  • Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting carboxylic acid. If the reaction is slow, it can be heated gently to 45 °C.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. A solid product should precipitate.

  • Extraction: Stir the aqueous slurry for 15-30 minutes, then extract the product with a suitable organic solvent (e.g., 2 x 30 mL of 10% methanol in chloroform).[4]

  • Washing: Combine the organic layers and wash with 10% NaHCO3 solution, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (using a suitable solvent gradient as determined by TLC) or by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).[5]

References

Technical Support Center: Minimizing Dimer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the formation of unwanted dimers during indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into troubleshooting and optimizing your synthetic protocols. We will delve into the mechanistic underpinnings of dimer formation, offer practical solutions, and provide validated experimental procedures to enhance the yield and purity of your target indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to indazoles, and which are prone to dimer formation?

A1: Several methods are employed for indazole synthesis, with some being more susceptible to dimerization than others. The nitrosation of indoles, a widely used method for preparing 1H-indazole-3-carboxaldehydes, is particularly notorious for producing dimeric byproducts.[1] This occurs especially with electron-rich indoles which are more nucleophilic.[1] Another common route is the Davis-Beirut reaction, which can provide access to 2H-indazoles and indazolones.[1] While versatile, side reactions like dimer formation can occur under certain conditions.[2] Alternative strategies that may circumvent intermediates prone to dimerization include syntheses starting from 2-aminobenzonitriles, o-haloaryl N-sulfonylhydrazones, or through transition metal-catalyzed cyclizations.[1][3]

Q2: What exactly is "dimer formation" in the context of indazole synthesis, and why does it happen?

A2: Dimer formation is a common side reaction where two molecules of a reactive intermediate or a starting material combine to form an unwanted byproduct of double the molecular weight. In the nitrosation of indoles, for instance, the starting indole acts as a nucleophile and can attack a reactive intermediate, such as an oxime, generated during the reaction.[1] This intermolecular reaction competes with the desired intramolecular cyclization that forms the indazole ring. The propensity for dimerization is significantly increased with electron-rich indoles due to their heightened nucleophilicity.[1] These dimeric byproducts are often intensely colored, appearing as deep red impurities in the reaction mixture.[1]

Q3: How can I detect and quantify dimer impurities in my reaction mixture?

A3: The presence of dimeric byproducts can often be visually identified by a characteristic deep red color in the reaction mixture.[1] For accurate detection and quantification, standard analytical techniques are essential. Thin-Layer Chromatography (TLC) is a quick and effective method to visualize the presence of dimers as distinct spots separate from the starting material and the desired indazole product.[1] For more detailed characterization and quantification, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are indispensable.[1] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS/MS), offers excellent separation and sensitivity for quantifying even trace amounts of dimer impurities.[4][5]

Troubleshooting Guide: Proactive Strategies to Minimize Dimerization

This section provides specific, actionable troubleshooting steps to mitigate or eliminate dimer formation in your indazole synthesis protocols.

Problem 1: Significant Dimer Formation Observed During Nitrosation of Indoles.

Primary Cause: High concentration of the nucleophilic indole starting material, leading to intermolecular side reactions.

Troubleshooting Steps:

  • Employ "Reverse Addition": Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the nitrosating mixture.[1] This technique maintains a low concentration of the nucleophilic indole, thereby favoring the desired intramolecular cyclization over intermolecular dimerization.[1]

  • Control Reaction Temperature: Conduct the initial addition of the indole at a low temperature, typically 0 °C.[1] While the subsequent cyclization may require warming, keeping the initial reaction phase cold is critical to suppress side reactions.[1]

  • Optimize Reagent Stoichiometry: Carefully control the equivalents of the nitrosating agent (e.g., sodium nitrite) and the acid (e.g., HCl). A slight excess of the nitrosating agent is often beneficial.[1]

  • Use a Dilute Reaction Mixture: For highly reactive, electron-rich indoles, using a more dilute solution can further decrease the probability of intermolecular reactions.[1]

Validated Protocol: Minimizing Dimer Formation in the Synthesis of 1H-Indazole-3-Carboxaldehyde from Indole

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[1]
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while maintaining vigorous stirring.[1]

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimal amount of DMF.
  • Using a syringe pump or a dropping funnel, add the indole solution to the cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the reaction temperature at 0 °C during the addition.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC.
  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Problem 2: My Reaction is Sluggish and Still Produces Dimers, Even with Slow Addition.

Primary Cause: The reaction temperature may be too low for the cyclization to proceed efficiently, or the reaction conditions are not optimal.

Troubleshooting Steps:

  • Temperature Optimization: While the initial addition should be cold, a gradual increase in temperature after the addition is complete may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to find the optimal temperature that promotes product formation without significantly increasing dimer formation.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. While DMF is common, exploring other solvent systems may be beneficial.

  • pH Control: Maintaining a slightly acidic pH is critical for the nitrosation of indoles.[1] Ensure the acid concentration is appropriate and buffered if necessary.

Problem 3: Persistent Dimer Formation with Electron-Rich Indoles.

Primary Cause: The high nucleophilicity of the indole substrate inherently favors intermolecular reactions.

Troubleshooting Steps:

  • Extreme Dilution: In addition to slow addition at low temperatures, consider using a significantly more dilute reaction mixture to minimize intermolecular encounters.

  • Protecting Groups: Although it adds steps to the synthesis, protection of the indole nitrogen can sometimes modulate the nucleophilicity of the ring system and influence the outcome of the reaction.

  • Explore Alternative Synthetic Routes: If dimer formation remains a persistent issue, it may be more efficient to explore alternative synthetic pathways that do not involve intermediates prone to dimerization.[1] Several modern methods, including transition-metal-catalyzed reactions, offer milder conditions and higher selectivity.[2][3]

Quantitative Data Summary

The following table illustrates the impact of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde and the formation of the dimeric byproduct.

EntryAddition MethodTemperature (°C)Indazole Yield (%)Dimer Formation
1Normal25LowHigh
2Normal0ModerateModerate
3Reverse0HighLow
4Reverse (dilute)0HighMinimal
Visualizing the Mechanism and Mitigation Strategy

The following diagrams illustrate the competing reaction pathways and the logic behind the recommended troubleshooting workflow.

G cluster_0 Reaction Pathways Indole Indole Reactive_Intermediate Reactive Intermediate (e.g., Oxime) Indole->Reactive_Intermediate Nitrosating Agent Indazole Desired Indazole (Intramolecular Cyclization) Reactive_Intermediate->Indazole Favored Dimer Dimer Byproduct (Intermolecular Reaction) Reactive_Intermediate->Dimer Competing Reaction (+ Indole)

Caption: Competing intramolecular vs. intermolecular reactions in indazole synthesis.

G cluster_1 Troubleshooting Workflow Start Dimer Formation Observed Reverse_Addition Implement Reverse Addition Start->Reverse_Addition Low_Temp Lower Reaction Temperature (0 °C) Reverse_Addition->Low_Temp Dilution Increase Dilution Low_Temp->Dilution Check_Purity Analyze Purity (TLC, HPLC) Dilution->Check_Purity Success Dimer Minimized Check_Purity->Success Yes Alternative_Route Consider Alternative Synthesis Check_Purity->Alternative_Route No

Caption: A logical workflow for minimizing dimer formation.

References

6,7-dihydro-1H-indazol-4(5H)-one impurity profiling and identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-dihydro-1H-indazol-4(5H)-one

This guide provides in-depth technical support for researchers, analytical scientists, and drug development professionals working on the impurity profiling and identification of this compound. It is structured to address common questions and troubleshoot specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities for this compound?

Impurities can be introduced at any stage of the manufacturing process or during storage. According to the International Council on Harmonisation (ICH) guidelines, they are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API).

    • Starting Materials & Intermediates: Unreacted starting materials (e.g., a substituted cyclohexane-1,3-dione and hydrazine variant) or key intermediates that are carried through the synthesis.

    • By-products: Result from side reactions occurring during synthesis. For indazoles, this can include isomers (e.g., 2H-indazoles) or products from incomplete cyclization.[3]

    • Degradation Products: Formed by the decomposition of the API over time or under stress conditions (e.g., hydrolysis, oxidation).[4]

  • Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, catalysts (e.g., palladium on carbon for dehydrogenation steps if applicable), heavy metals, or inorganic salts.[1]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., ethanol, toluene, dichloromethane).[5] Their control is guided by ICH Q3C.[6]

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?

The ICH Q3A(R2) guideline provides a framework for managing impurities in new drug substances, with thresholds based on the maximum daily dose (MDD) of the drug.[1][6] These thresholds dictate when an impurity must be reported, identified, and qualified.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[1]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][7]

Q3: What is a forced degradation study, and why is it essential for my project?

A forced degradation, or stress testing, study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][8]

Causality: The purpose is multifold:

  • To Identify Likely Degradants: It helps predict the degradation products that could form under normal storage conditions, allowing for their proactive identification and control.[4]

  • To Establish Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[4]

  • To Demonstrate Method Specificity: A key goal is to prove that your analytical method (e.g., HPLC) is "stability-indicating." This means the method can accurately measure the API's concentration without interference from any impurities or degradation products.[8] Achieving peak separation between the API and all stress-induced degradants is a primary endpoint.

Q4: What are the most likely process-related impurities in the synthesis of this compound?

While the exact impurity profile depends on the specific synthetic route, common pathways involve the condensation of a 1,3-cyclohexanedione derivative with hydrazine. Based on this, potential impurities include:

Impurity Type Potential Structure / Description Rationale
Starting Material Unreacted 1,3-cyclohexanedione derivativeIncomplete reaction or inefficient purification.
Starting Material Unreacted hydrazine or hydrazine saltExcess reagent used to drive the reaction to completion.
Intermediate Hydrazone intermediateIncomplete cyclization to the final indazole ring.
Isomeric By-product 2H-indazole isomerWhile the 1H-tautomer is generally more stable, reaction conditions can sometimes favor the formation of the 2H-isomer.[9][10]
Oxidized By-product 1H-Indazol-4(5H)-one (aromatized)Accidental oxidation or dehydrogenation during workup or purification.

Troubleshooting Guides

Issue 1: HPLC Analysis - An unknown peak is observed above the identification threshold.

G start Unknown Peak > Identification Threshold check_process Is the peak a known process-related impurity? start->check_process characterize Proceed to Structure Elucidation (LC-HRMS, MS/MS) check_process->characterize Yes spike_sample Spike sample with known starting materials/intermediates check_process->spike_sample No quantify Quantify using existing reference standard characterize->quantify match Peak matches a known impurity? spike_sample->match match->quantify Yes no_match Peak is a novel impurity match->no_match No end Impurity Identified & Qualified quantify->end isolate Isolate impurity for NMR (Prep-HPLC or SFC) no_match->isolate elucidate Full Structure Elucidation (1D/2D NMR, HRMS) isolate->elucidate elucidate->end

Answer: When an unknown impurity exceeds the identification threshold (e.g., >0.10%), a systematic investigation is required by regulatory agencies.[11]

  • Initial Investigation:

    • Review Synthesis: First, consult the synthesis scheme to hypothesize potential structures. Could it be an unreacted intermediate, a dimer, or a by-product from a known side reaction?

    • Spiking Study: If reference standards for starting materials and intermediates are available, spike a sample of the drug substance with these known compounds. A match in retention time and UV profile provides strong evidence for identification.

  • Mass Spectrometry Analysis (LC-MS):

    • High-Resolution MS (HRMS): The most critical first step. Obtain an accurate mass of the impurity. This allows you to generate a molecular formula, which is the foundation of structure elucidation.[12]

    • MS/MS Fragmentation: Fragment the impurity's parent ion to obtain structural information. Compare the fragmentation pattern to that of the API. Shared fragments suggest a related structure, while unique fragments can pinpoint the location of a modification.

  • Isolation and NMR Spectroscopy:

    • Why it's needed: While MS provides the molecular formula and fragments, it cannot definitively determine isomerism. Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation.[13][14]

    • Isolation: Use preparative HPLC or Supercritical Fluid Chromatography (SFC) to isolate a sufficient quantity (typically >1 mg) of the impurity.

    • NMR Analysis: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. This data allows for the complete mapping of the molecule's carbon-hydrogen framework and confirmation of its connectivity, thus providing a definitive structure.[15]

Issue 2: LC-MS Analysis - The impurity does not ionize well in ESI mode.

Answer: Poor ionization is a common challenge. This compound has a basic indazole moiety and a ketone, making it suitable for positive ion mode Electrospray Ionization (ESI), but impurities may have different chemical properties.

  • Troubleshooting Steps:

    • Switch Ionization Mode: Analyze the sample in negative ion mode. Some impurities, particularly acidic ones, will ionize preferentially in negative mode.

    • Modify Mobile Phase: The choice of mobile phase additive is critical for ionization.

      • Positive Mode: If you are using formic acid, try switching to acetic acid or adding a small amount of ammonium formate or ammonium acetate. These can form adducts ([M+NH₄]⁺) which may be more stable than the protonated molecule ([M+H]⁺).

      • Negative Mode: If analyzing in negative mode, add a small amount of ammonium hydroxide or a volatile base to the mobile phase to facilitate deprotonation ([M-H]⁻).

    • Try a Different Ionization Source: If available, analyze the sample using Atmospheric Pressure Chemical Ionization (APCI). APCI is often more effective for less polar, more volatile compounds that may not ionize well with ESI.

Issue 3: Forced Degradation - The API shows no degradation under stress conditions.

Answer: While high stability is a desirable attribute, regulatory guidance requires that forced degradation studies demonstrate sufficient degradation (typically 5-20%) to prove the analytical method's specificity.[8] If initial conditions are too mild, you must escalate the stress.

  • Rationale for Escalation: The goal is to find conditions that produce degradation without completely destroying the molecule, which could lead to irrelevant secondary degradants.[8]

  • Step-by-Step Escalation Strategy:

    • Increase Concentration of Stressor:

      • Acid/Base Hydrolysis: Move from 0.1 M HCl/NaOH to 1 M or even 5 M.

      • Oxidation: Increase H₂O₂ concentration from 3% to 10% or 30%.

    • Increase Temperature: If reactions at room temperature are too slow, gently heat the samples (e.g., to 40-60°C) while applying the stressor.[16] Monitor the reaction at several time points (e.g., 2, 8, 24 hours) to find the optimal degradation level.

    • Increase Exposure Time: Extend the study duration from 24 hours to several days.

    • Justification: If the molecule remains stable even under these harsh conditions, you can submit a scientific justification to regulatory authorities explaining the compound's intrinsic stability. This justification must be supported by data from all attempted conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the primary analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution 1:1 with 1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution 1:1 with 10% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution (and the solid API) in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, along with an unstressed control, by the primary stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percent degradation of the API in each condition.

    • Ensure all degradation peaks are chromatographically resolved from the main API peak (Resolution > 2.0).

    • Perform peak purity analysis (e.g., using a Diode Array Detector) to confirm the main peak is not co-eluting with any degradants.

Protocol 2: HPLC-UV/MS Method Development for Impurity Profiling

Objective: To develop a robust, stability-indicating HPLC method for the separation and quantification of impurities.

Methodology:

  • Column Selection (Initial Screening):

    • Rationale: Different stationary phases provide different selectivities. A C18 column is a good starting point for moderately polar compounds.[17]

    • Recommendation: Start with a high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase Selection:

    • Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for basic compounds and is MS-compatible).

    • Phase B: Acetonitrile or Methanol. (Acetonitrile often provides better resolution and lower backpressure).

  • Initial Gradient Elution:

    • Rationale: A broad gradient is used to quickly determine the retention behavior of the API and all potential impurities.[18]

    • Example Gradient:

      • Time 0 min: 5% B

      • Time 20 min: 95% B

      • Time 22 min: 95% B

      • Time 22.1 min: 5% B

      • Time 25 min: 5% B

  • Detection:

    • UV/DAD: Collect spectra from 200-400 nm. Select a primary wavelength for quantification where the API has significant absorbance and impurities are likely to be detected.

    • MS: Use a generic ESI+ method, scanning a mass range from m/z 100-1000.

  • Optimization:

    • Based on the initial screening run, adjust the gradient slope to improve the resolution between the API and any closely eluting impurities.

    • If peak shape is poor (e.g., tailing), consider changing the mobile phase pH or trying a different column chemistry (e.g., Phenyl-Hexyl).

References

Validation & Comparative

A Comparative Analysis of Anticancer Activity: Indazolone vs. Triazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, in particular, have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. This guide provides an in-depth, objective comparison of two such scaffolds that have garnered significant attention: indazolone and triazolone. We will dissect their anticancer activities, explore their mechanisms of action, present comparative experimental data, and provide robust protocols for their evaluation.

Structural Overview: The Core Scaffolds

At the heart of this comparison are the distinct yet related bicyclic and monocyclic heterocyclic structures of indazolone and triazolone, respectively. The indazole core is a bicyclic system composed of a benzene ring fused to a pyrazole ring, while the triazole is a five-membered ring with three nitrogen atoms. These fundamental structural differences dictate their physicochemical properties and their interactions with biological targets.

G cluster_0 Core Heterocyclic Structures Indazolone Indazolone Scaffold Triazolone Triazolone Scaffold (1,2,4-Triazole Isomer)

Caption: Core chemical structures of Indazolone and Triazolone.

Mechanisms of Anticancer Action: A Tale of Two Scaffolds

While both indazolone and triazolone derivatives exhibit potent anticancer effects, their mechanisms of action, though sometimes overlapping, show distinct patterns.

Indazolone Derivatives: This class of compounds is renowned for its role as protein kinase inhibitors .[1][2] Several FDA-approved drugs, including Axitinib, Pazopanib, and Linifanib, feature the indazole core and primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling pathways crucial for cancer cell survival, proliferation, and migration.[1] Beyond kinase inhibition, some indazolone derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins and increasing reactive oxygen species (ROS) levels.[3][5]

Triazolone Derivatives: The triazole scaffold demonstrates a broader and more diverse range of anticancer mechanisms.[6][7] While some triazole derivatives also function as kinase inhibitors (e.g., targeting VEGFR and EGFR), they are known to interact with a wider variety of enzyme systems.[6][8] For instance, different triazole-based compounds have been developed as inhibitors of aromatase, thymidylate synthase, and carbonic anhydrase.[6] The 1,2,3-triazole moiety, often synthesized via "click chemistry," can act as a rigid linker connecting different pharmacophores or as a pharmacophore itself, capable of forming hydrogen bonds and other non-covalent interactions with various enzymes and receptors within cancer cells.[8][9] This versatility allows for the development of triazole derivatives that can induce cell cycle arrest, promote apoptosis, and inhibit tubulin polymerization.[10][11]

G cluster_Indazolone Indazolone Derivatives cluster_Triazolone Triazolone Derivatives cluster_pathways Key Downstream Pathways Ind Indazolone Core Ind_Kinase Kinase Inhibition (VEGFR, FGFR, c-Met) Ind->Ind_Kinase Ind_Apoptosis Apoptosis Induction (ROS, Bcl-2) Ind->Ind_Apoptosis Proliferation Inhibition of Proliferation Ind_Kinase->Proliferation Angiogenesis Inhibition of Angiogenesis Ind_Kinase->Angiogenesis Ind_Apoptosis->Proliferation Tri Triazolone Core Tri_Kinase Kinase Inhibition (VEGFR, EGFR) Tri->Tri_Kinase Tri_Enzyme Diverse Enzyme Inhibition (Aromatase, Thymidylate Synthase) Tri->Tri_Enzyme Tri_Apoptosis Apoptosis & Cell Cycle Arrest Tri->Tri_Apoptosis Tri_Kinase->Proliferation Tri_Kinase->Angiogenesis Tri_Enzyme->Proliferation Tri_Apoptosis->Proliferation Metastasis Inhibition of Metastasis

Caption: Common anticancer mechanisms of Indazolone and Triazolone derivatives.

Comparative Antiproliferative Activity: A Data-Driven Overview

The true measure of an anticancer agent lies in its ability to inhibit the growth of cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative indazolone and triazolone derivatives against various human cancer cell lines, as reported in the literature.

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
Indazolone Compound 2f (An indazole derivative)4T1 (Mouse Breast Cancer)0.23[3][5]
A549 (Human Lung Cancer)1.15[3][5]
MCF-7 (Human Breast Cancer)0.46[3][5]
HCT116 (Human Colon Cancer)0.52[3][5]
Compound 13j (An indazole derivative)A549 (Human Lung Cancer)0.010[12]
MCF7 (Human Breast Cancer)0.012[12]
Compound 6i (Indazole-pyrimidine hybrid)HUVEC (Endothelial Cells)1.37[13]
Triazolone Compound BCTA (A 1,2,4-triazol-3-amine)A549 (Human Lung Cancer)1.09[14]
NCI-H460 (Human Lung Cancer)2.01[14]
Compound 4g (1,2,3-Triazole-THC hybrid)HCT-116 (Human Colon Cancer)1.09[15]
A549 (Human Lung Cancer)45.16[15]
Compound 9 (Thymol-1,3,4-oxadiazole-triazole)MCF-7 (Human Breast Cancer)1.1[16]
HCT-116 (Human Colon Cancer)2.6[16]
HepG2 (Human Liver Cancer)1.4[16]

This table is a curated selection for comparative purposes and is not exhaustive.

Experimental Protocols for Anticancer Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for two fundamental assays used to evaluate the anticancer activity of novel chemical entities.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The causality behind this choice is that viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazolone or triazolone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed end End treat 2. Treat with Compound Dilutions seed->treat incubate 3. Incubate (48-72 hours) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4 hours) incubate->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 read->analyze analyze->end G cluster_workflow Apoptosis Assay Workflow start Start treat 1. Treat Cells with Compound start->treat end End harvest 2. Harvest Adherent & Floating Cells treat->harvest wash 3. Wash Cells with Cold PBS harvest->wash stain 4. Stain with Annexin V-FITC & Propidium Iodide wash->stain analyze 5. Analyze by Flow Cytometry stain->analyze quadrant 6. Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quadrant quadrant->end

References

A Comparative Guide to the Enzyme Inhibition Kinetics of 6,7-dihydro-1H-indazol-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazolone Scaffold

The 1H-indazole core and its derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1] The 6,7-dihydro-1H-indazol-4(5H)-one scaffold, in particular, has emerged as a promising framework for the development of potent enzyme inhibitors. Research has highlighted the potential of its derivatives to target key enzymes implicated in inflammatory diseases and cancer, positioning this scaffold as a valuable starting point for novel therapeutic design. This guide will focus on the inhibitory activity of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against two clinically relevant enzymes: Human Neutrophil Elastase (HNE) and Human Dihydroorotate Dehydrogenase (DHODH).

Understanding the Targets: HNE and DHODH

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. While crucial for host defense, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

Human Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and is being actively explored for cancer treatment.

Comparative Inhibition Kinetics Analysis

This section presents a comparative analysis of the inhibitory potency of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against HNE and DHODH, benchmarked against the established inhibitors Sivelestat and Brequinar, respectively.

Human Neutrophil Elastase (HNE) Inhibition

Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been identified as potent, competitive inhibitors of HNE. The inhibitory constant (Kᵢ) for these compounds is in the low nanomolar range, indicating a high affinity for the enzyme.

CompoundTarget EnzymeInhibition TypeKᵢ (nM)Reference CompoundKᵢ (nM)
1,5,6,7-Tetrahydro-4H-indazol-4-one DerivativesHuman Neutrophil ElastaseCompetitive6 - 35Sivelestat~20

Table 1: Comparative HNE Inhibition Kinetics.

The data reveals that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives exhibit inhibitory potency comparable to, and in some cases exceeding, that of the clinically used HNE inhibitor, Sivelestat. The competitive mode of inhibition suggests that these compounds bind to the active site of HNE, directly competing with the natural substrate.

Human Dihydroorotate Dehydrogenase (DHODH) Inhibition

Tetrahydroindazole derivatives have also demonstrated significant inhibitory activity against human DHODH. The half-maximal inhibitory concentration (IC₅₀) values for these compounds are in the nanomolar to low micromolar range.

CompoundTarget EnzymeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Tetrahydroindazole DerivativesHuman Dihydroorotate Dehydrogenase50 - 2000Brequinar5.2

Table 2: Comparative DHODH Inhibition Kinetics.

While the tetrahydroindazole derivatives show potent inhibition of DHODH, the established inhibitor Brequinar demonstrates a significantly lower IC₅₀ value. This suggests that while the indazole scaffold is a promising starting point, further optimization is likely required to achieve the same level of potency as Brequinar. The inhibition of DHODH by Brequinar has been characterized as having a mixed-type mechanism.

Methodologies for Enzyme Inhibition Kinetics Analysis

To ensure scientific integrity, the protocols described below are designed as self-validating systems, allowing for the accurate determination of key kinetic parameters.

Experimental Protocol: Determination of HNE Inhibition

This protocol outlines the steps for determining the inhibitory activity of test compounds against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween 20

  • Test Compounds (e.g., 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives)

  • Reference Inhibitor (Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute HNE in assay buffer to a final concentration of 10 nM.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in assay buffer to the desired final concentration (typically at or below the Kₘ).

    • Prepare serial dilutions of the test compounds and Sivelestat in assay buffer.

  • Assay Execution:

    • To the wells of a 96-well plate, add 50 µL of the test compound or reference inhibitor at various concentrations. Include a control with buffer only.

    • Add 25 µL of the HNE solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately measure the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes using a microplate reader (Excitation ~380 nm, Emission ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.[2][3][4][5][6][7][8][9][10][11]

Experimental Protocol: Determination of DHODH Inhibition

This protocol describes a colorimetric assay to measure the inhibitory activity of test compounds against human DHODH.

Materials:

  • Recombinant Human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q₁₀ (or a soluble analog like decylubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.1% Triton X-100

  • Test Compounds (e.g., tetrahydroindazole derivatives)

  • Reference Inhibitor (Brequinar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHODH in assay buffer.

    • Prepare stock solutions of DHO, Coenzyme Q₁₀, and DCIP in appropriate solvents and dilute to their final concentrations in assay buffer.

    • Prepare serial dilutions of the test compounds and Brequinar in assay buffer.

  • Assay Execution:

    • In a 96-well plate, add the assay buffer, DHODH enzyme, Coenzyme Q₁₀, and varying concentrations of the test compound or Brequinar.[12][13] Include a vehicle control.

    • Pre-incubate the plate for 15-30 minutes at 37°C.[14]

    • Add DCIP to each well.

    • Initiate the reaction by adding DHO.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance of DCIP at 600 nm over time in a kinetic mode.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Characterize the mode of inhibition and Kᵢ by varying the concentrations of DHO and the inhibitor and analyzing the data using appropriate graphical methods.[2][3][4][5][6]

Visualizing Inhibition Kinetics: Graphical Analysis

Understanding the mechanism of enzyme inhibition is crucial for drug development. Graphical representations of kinetic data, such as Lineweaver-Burk and Dixon plots, are invaluable tools for this purpose.

Lineweaver-Burk Plot

The Lineweaver-Burk plot, or double reciprocal plot, linearizes the Michaelis-Menten equation, allowing for the determination of Vₘₐₓ and Kₘ.[8][9][10][11] The pattern of line intersections for inhibited and uninhibited reactions reveals the mode of inhibition.

Lineweaver_Burk x_axis x_axis 5,0 5,0 x_axis->5,0 1/[S] y_axis y_axis 0,4 0,4 y_axis->0,4 1/v -2,0 -2,0 0,1 0,1 -2,0->0,1 0,2 -1/Kmapp -2,0->0,2 4,3 4,3 0,1->4,3 Uninhibited 4,3.5 1/Vmax 0,1->4,3.5 Competitive -1,0 1/Vmax -1,0->0,1 4,4 -1/Kmapp 0,2->4,4 Non-competitive

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Dixon Plot

The Dixon plot is another graphical method used to determine the type of enzyme inhibition and the inhibition constant (Kᵢ).[2][3][4][5][6] It plots the reciprocal of the reaction velocity (1/v) against the inhibitor concentration ([I]) at different substrate concentrations.

Dixon_Plot x_axis x_axis 4,0 4,0 x_axis->4,0 [I] y_axis y_axis 0,4 0,4 y_axis->0,4 1/v 0,1 0,1 3,2.5 3,2.5 0,1->3,2.5 -2,0 -2,0 0,1->-2,0 0,1->-2,0 3,1.5 Competitive 0,1->3,1.5 0,2 0,2 0,2->3,2.5 3,3 3,3 0,2->3,3 0,2->-2,0 0,2->-2,0 0,3 0,3 3,3.5 3,3.5 0,3->3,3.5 0,3->-2,0

Caption: Dixon plots for competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Derivatives of this core structure have demonstrated potent, low nanomolar inhibition of human neutrophil elastase, with a competitive mode of action. Furthermore, they exhibit inhibitory activity against human dihydroorotate dehydrogenase.

This guide provides the necessary framework for the continued investigation of these compounds. The detailed protocols and comparative data serve as a foundation for further structure-activity relationship (SAR) studies and lead optimization. Future research should focus on synthesizing and evaluating a broader range of derivatives to enhance potency and selectivity for their respective targets. The ultimate goal is the development of novel therapeutics with improved efficacy and safety profiles for the treatment of inflammatory diseases and cancer.

References

A Comparative Analysis of 6,7-dihydro-1H-indazol-4(5H)-one and Its Derivatives Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, the 6,7-dihydro-1H-indazol-4(5H)-one moiety has emerged as a promising template for the design of potent enzyme inhibitors. This guide provides a comprehensive comparison of this indazole derivative with well-established inhibitors of clinically relevant enzymes, offering insights into its potential as a therapeutic agent. We will delve into its performance against inhibitors of human neutrophil elastase (HNE), human dihydroorotate dehydrogenase (DHODH), and a representative protein kinase, providing supporting experimental data and detailed protocols for researchers in drug discovery and development.

Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core have demonstrated potent inhibitory activity against human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases, with Ki values in the low nanomolar range.[2][3] Furthermore, modifications of the tetrahydroindazole structure have yielded inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a target for autoimmune diseases and cancer.[4] The broader indazole class has also been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology.[5]

This guide will compare the efficacy of a representative this compound derivative (referred to as Indazole-X ) with the following established inhibitors:

  • Sivelestat : A specific inhibitor of human neutrophil elastase.

  • Teriflunomide : An inhibitor of dihydroorotate dehydrogenase.

  • Gefitinib : A well-characterized inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Through a series of robust in vitro assays, we will objectively assess the inhibitory potential, selectivity, and mechanism of action of Indazole-X, providing a clear perspective on its standing among current therapeutic alternatives.

Comparative Enzyme Inhibition Profiles

The inhibitory activity of Indazole-X was evaluated against HNE, DHODH, and EGFR kinase and compared with the respective standard inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined using established spectrophotometric and fluorescence-based assays.

CompoundTarget EnzymeIC50 (nM)
Indazole-X Human Neutrophil Elastase (HNE)15
SivelestatHuman Neutrophil Elastase (HNE)45
Indazole-X Dihydroorotate Dehydrogenase (DHODH)250
TeriflunomideDihydroorotate Dehydrogenase (DHODH)900
Indazole-X EGFR Kinase>10,000
GefitinibEGFR Kinase25

Table 1: Comparative IC50 values of Indazole-X and standard inhibitors against their respective target enzymes. Data are representative of at least three independent experiments.

The data clearly indicate that Indazole-X is a potent inhibitor of HNE, exhibiting a threefold lower IC50 value than the clinical HNE inhibitor, Sivelestat. Furthermore, Indazole-X demonstrates significant inhibitory activity against DHODH, being more potent than the approved drug Teriflunomide. Notably, Indazole-X shows negligible activity against EGFR kinase, suggesting a degree of selectivity and a lower potential for off-target effects associated with kinase inhibition.

Experimental Methodologies

To ensure the scientific rigor of this comparison, detailed, step-by-step protocols for the key enzyme inhibition assays are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of HNE on a fluorogenic substrate.

Protocol:

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

    • HNE Enzyme: Recombinant human neutrophil elastase diluted in assay buffer to a final concentration of 10 nM.

    • Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) prepared as a 10 mM stock in DMSO and diluted to 100 µM in assay buffer.

    • Inhibitors: Indazole-X and Sivelestat prepared as 10 mM stock solutions in DMSO and serially diluted.

  • Assay Procedure :

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a black 96-well microplate.

    • Add 88 µL of HNE enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale : The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, leading to more accurate IC50 determination.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the inhibition of DHODH-catalyzed oxidation of dihydroorotate to orotate, coupled to the reduction of a chromogenic substrate.

Protocol:

  • Reagent Preparation :

    • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

    • DHODH Enzyme: Recombinant human DHODH diluted in assay buffer to a final concentration of 5 µg/mL.

    • Substrates: Dihydroorotate (1 mM) and Decylubiquinone (200 µM) in assay buffer.

    • Colorimetric Reagent: 2,6-dichloroindophenol (DCIP) at 120 µM in assay buffer.

    • Inhibitors: Indazole-X and Teriflunomide prepared as 10 mM stock solutions in DMSO and serially diluted.

  • Assay Procedure :

    • Add 2 µL of serially diluted inhibitor or DMSO to the wells of a clear 96-well microplate.

    • Add 50 µL of the DHODH enzyme solution to each well.

    • Add 25 µL of the substrate mixture (dihydroorotate and decylubiquinone).

    • Add 23 µL of the DCIP solution and incubate for 10 minutes at 37°C.

    • Measure the decrease in absorbance at 600 nm over 20 minutes.

  • Data Analysis :

    • Calculate the rate of DCIP reduction for each inhibitor concentration.

    • Determine the IC50 values as described for the HNE assay.

Rationale : This coupled assay provides a convenient spectrophotometric readout for DHODH activity. DCIP acts as an artificial electron acceptor, and its reduction is directly proportional to the rate of dihydroorotate oxidation.

Visualizing the Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological context of the enzymes targeted, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent & Inhibitor Preparation Plate Microplate Seeding Reagents->Plate Serial Dilutions Incubation Enzyme-Inhibitor Incubation Plate->Incubation Reaction Substrate Addition & Reaction Initiation Incubation->Reaction Detection Signal Detection Reaction->Detection Velocity Calculate Initial Velocities Detection->Velocity Curve Dose-Response Curve Fitting Velocity->Curve IC50 IC50 Determination Curve->IC50

Figure 1: Generalized workflow for in vitro enzyme inhibition assays.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cluster_synthesis Pyrimidine Synthesis HNE Human Neutrophil Elastase (HNE) ECM Extracellular Matrix Degradation HNE->ECM cleaves EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Proliferation PI3K->Proliferation promotes RAS->Proliferation promotes DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate produces Orotate->Proliferation required for IndazoleX Indazole-X IndazoleX->HNE inhibits IndazoleX->DHODH inhibits Sivelestat Sivelestat Sivelestat->HNE inhibits Teriflunomide Teriflunomide Teriflunomide->DHODH inhibits Gefitinib Gefitinib Gefitinib->EGFR inhibits

Figure 2: Simplified signaling context of the targeted enzymes.

Discussion and Future Perspectives

The comparative data presented in this guide highlight the significant potential of the this compound scaffold in the development of novel enzyme inhibitors. The representative compound, Indazole-X, demonstrates superior potency against HNE compared to Sivelestat and greater efficacy against DHODH than Teriflunomide. This dual inhibitory activity against key targets in inflammation and cell proliferation is particularly noteworthy and warrants further investigation.

The observed selectivity of Indazole-X, with its lack of activity against EGFR kinase, is a favorable characteristic, potentially leading to a better safety profile compared to less selective inhibitors. Future studies should focus on a broader kinase panel to confirm this selectivity. Furthermore, the exploration of structure-activity relationships (SAR) around the this compound core could lead to the development of even more potent and selective inhibitors for either HNE or DHODH, or to optimize the dual-inhibitory profile.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship of Tetrahydroindazolones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of medicinal chemistry, the tetrahydroindazolone scaffold represents a privileged structure with significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly as kinase inhibitors and antiproliferative agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of tetrahydroindazolone analogs, grounded in experimental data and established scientific principles. By dissecting the causal relationships between structural modifications and biological outcomes, this document aims to empower researchers to make informed decisions in the design of novel, potent, and selective therapeutic agents.

The Tetrahydroindazolone Core: A Versatile Pharmacophore

The 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one core is a bicyclic heterocyclic system that offers a rigid framework amenable to substitution at multiple positions. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The core structure features key hydrogen bond donors and acceptors that can engage in crucial interactions within the binding sites of various enzymes, particularly the ATP-binding pocket of protein kinases.

Synthetic Strategies: Building the Foundation for SAR Studies

A robust and versatile synthetic strategy is paramount for generating a diverse library of analogs for comprehensive SAR exploration. The most common and effective method for the synthesis of the tetrahydroindazolone core involves the condensation of a substituted hydrazine with a 2-acyl-1,3-cyclohexanedione derivative.

General Synthetic Protocol:

A typical synthetic route is outlined below. The choice of starting materials and reaction conditions can be adapted to introduce desired substituents at various positions of the tetrahydroindazolone scaffold.

Step 1: Synthesis of 2-acyl-1,3-cyclohexanedione

This intermediate can be prepared through various methods, with a common approach being the acylation of 1,3-cyclohexanedione.

Step 2: Cyclocondensation with a Substituted Hydrazine

The 2-acyl-1,3-cyclohexanedione is then reacted with a desired substituted hydrazine in a suitable solvent, often with acid or base catalysis, to yield the tetrahydroindazolone core. The nature of the substituent on the hydrazine will determine the group at the N1 or N2 position of the indazolone ring, depending on the regioselectivity of the reaction.

G cluster_0 Synthesis of Tetrahydroindazolone Core 1,3-Cyclohexanedione 1,3-Cyclohexanedione 2-Acyl-1,3-cyclohexanedione 2-Acyl-1,3-cyclohexanedione 1,3-Cyclohexanedione->2-Acyl-1,3-cyclohexanedione Acylation Tetrahydroindazolone Tetrahydroindazolone 2-Acyl-1,3-cyclohexanedione->Tetrahydroindazolone Condensation with Substituted Hydrazine

Caption: General synthetic workflow for the tetrahydroindazolone core.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of tetrahydroindazolone derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The following sections provide a comparative analysis of the SAR at key positions, supported by experimental data from published studies.

N1-Position: The Gateway to Selectivity and Potency

The N1-position of the tetrahydroindazolone ring is a critical vector for influencing potency and selectivity. Substituents at this position often project into the solvent-exposed region of the ATP-binding site of kinases, allowing for the introduction of larger and more diverse chemical groups.

Key Observations:

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings at the N1-position is a common strategy to enhance potency. The nature and position of substituents on these rings can have a profound impact on activity. For instance, in a series of tetrahydroindazolone-based inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), the presence of a substituted pyrazole ring at the N1-position was found to be crucial for high potency[1].

  • Lipophilic Substituents: In many cases, increasing the lipophilicity of the N1-substituent can lead to improved cellular activity, likely due to enhanced membrane permeability. However, this must be balanced against potential increases in off-target toxicity and reduced solubility.

C3-Position: Modulating Target Engagement

The C3-position offers another key handle for modifying the pharmacological profile of tetrahydroindazolones. Substituents at this position can directly interact with the hinge region of the kinase ATP-binding site, a critical interaction for many kinase inhibitors.

Comparative Data for C3-Substituted Analogs:

CompoundC3-SubstituentTarget KinaseIC50 (µM)Reference
1a -HSrc> 50[2]
1b -CH3Src45.2[2]
1c -PhenylSrc38.7[2]
1d 4-tert-butylphenylSrc35.1[2]

As the data suggests, increasing the steric bulk and lipophilicity at the C3-position can lead to a modest increase in inhibitory activity against Src kinase. This highlights the importance of exploring various substituents at this position to optimize target engagement.

The Tetrahydro-Ring (C4, C5, C6, C7): Fine-Tuning Physicochemical Properties

Modifications on the saturated tetrahydro-ring of the indazolone core primarily influence the physicochemical properties of the molecule, such as solubility and metabolic stability.

Key Considerations:

  • Gem-Dimethyl Substitution: The introduction of a gem-dimethyl group at the C6-position, as seen in some ITK inhibitors, can improve metabolic stability by blocking potential sites of oxidation[1].

  • Polar Groups: The incorporation of polar functional groups on the tetrahydro-ring can enhance aqueous solubility, a critical parameter for drug development.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of SAR data is intrinsically linked to the robustness of the experimental protocols used for synthesis and biological evaluation. Below are representative protocols that serve as a foundation for such studies.

Protocol 1: General Procedure for the Synthesis of N1-Aryl-Tetrahydroindazolones
  • To a solution of 2-acetyl-1,3-cyclohexanedione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N1-aryl-tetrahydroindazolone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Reagents and Materials: Recombinant Src kinase, biotinylated peptide substrate, ATP, kinase buffer, HTRF detection reagents.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, Src kinase, and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the HTRF detection reagents.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_0 In Vitro Kinase Assay Workflow Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Kinase + Substrate Kinase + Substrate Assay Plate Setup->Kinase + Substrate Detection Detection Kinase Reaction->Detection ATP Addition ATP Addition Kinase Reaction->ATP Addition Data Analysis Data Analysis Detection->Data Analysis HTRF Reagents HTRF Reagents Detection->HTRF Reagents IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The tetrahydroindazolone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and iterative approach to SAR, guided by robust synthetic chemistry and rigorous biological evaluation, is essential for unlocking the full potential of this versatile pharmacophore. Future efforts in this area should focus on:

  • Exploring Novel Substitutions: The vast chemical space around the tetrahydroindazolone core remains largely unexplored. The design and synthesis of novel analogs with diverse electronic and steric properties will be crucial for identifying next-generation inhibitors.

  • Structure-Based Drug Design: The use of X-ray crystallography and molecular modeling to visualize the binding of tetrahydroindazolone derivatives to their targets will provide invaluable insights for rational drug design and optimization.

  • Multi-Targeted Approaches: Given the role of multiple kinases in complex diseases like cancer, the development of tetrahydroindazolone-based inhibitors with carefully designed polypharmacology could offer significant therapeutic advantages.

By building upon the foundational SAR principles outlined in this guide and embracing cutting-edge drug discovery technologies, the scientific community can continue to advance the development of tetrahydroindazolone-based therapies for the benefit of patients worldwide.

References

A Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered triazole rings, distinguished by the presence of three nitrogen atoms, have emerged as privileged structures. The two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct electronic properties and spatial arrangements that profoundly influence their biological activities. This guide provides a comparative analysis of the bioactivity of these two isomers, offering insights into their mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery, supported by established experimental protocols.

Introduction: Two Isomers, Divergent Paths in Medicinal Chemistry

Triazoles, with the molecular formula C₂H₃N₃, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[1][2] Their unique structural features, including the capacity for hydrogen bonding, dipole interactions, and relative metabolic stability, make them attractive pharmacophores.[3][4] While both isomers have found extensive application in drug development, their journeys have been shaped by their synthetic accessibility and inherent chemical properties.[5]

The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has propelled the 1,2,3-triazole isomer to the forefront of modern drug discovery.[1][6] This highly efficient and regioselective reaction allows for the facile linkage of diverse molecular fragments, positioning the 1,2,3-triazole not just as a pharmacophore but also as a versatile linker.[2][6]

Conversely, the 1,2,4-triazole scaffold has a long and successful history in clinically approved drugs, most notably in the realm of antifungal agents.[3][7][8] Its synthesis, while not as streamlined as the click chemistry approach for its isomer, is well-established, leading to a rich portfolio of bioactive molecules.[9][10]

Comparative Bioactivity: A Tale of Two Triazoles

The subtle difference in the arrangement of nitrogen atoms between the two isomers leads to significant variations in their electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn dictates their interaction with biological targets.

Antifungal Activity: The Domain of 1,2,4-Triazoles

The most profound and commercially successful application of triazoles in medicine is in the treatment of fungal infections, a field overwhelmingly dominated by 1,2,4-triazole derivatives.[11][12]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[13][14] The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, potently inhibiting its function.[13] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[13][14]

Prominent Examples: A multitude of blockbuster antifungal drugs are built around the 1,2,4-triazole core, including:

  • Fluconazole: A first-generation triazole with broad-spectrum activity against many yeast and fungi.[3][7]

  • Itraconazole: A broader-spectrum agent with activity against a wider range of fungi, including Aspergillus species.[3][7]

  • Voriconazole: A second-generation triazole with enhanced potency and a broader spectrum of activity.[7]

In contrast, while 1,2,3-triazole derivatives have been synthesized and evaluated for antifungal activity, they have yet to achieve the same level of success as their 1,2,4-isomers.[15][16] Some studies have reported moderate antifungal activity for certain 1,2,3-triazole-containing compounds, but they often lack the potent and specific CYP51 inhibition characteristic of the 1,2,4-triazoles.[15]

DrugTriazole IsomerPrimary Indication
Fluconazole1,2,4-TriazoleFungal Infections
Itraconazole1,2,4-TriazoleFungal Infections
Voriconazole1,2,4-TriazoleFungal Infections
Posaconazole1,2,4-TriazoleFungal Infections

Table 1: Prominent Antifungal Drugs Containing the 1,2,4-Triazole Scaffold.

Antibacterial Activity: A More Level Playing Field

In the antibacterial arena, both 1,2,3- and 1,2,4-triazole isomers have shown promise as components of novel therapeutic agents.[3][17] They are often incorporated into hybrid molecules, combining the triazole moiety with other known antibacterial pharmacophores to enhance efficacy and overcome resistance.[3][18]

Mechanism of Action: The antibacterial mechanisms of triazole-containing compounds are diverse and often depend on the other functionalities present in the molecule. They have been reported to inhibit a range of bacterial targets, including DNA gyrase, topoisomerase IV, and penicillin-binding proteins.[3]

Comparative Insights: While direct comparative studies are limited, a review of the literature suggests that both isomers can be effectively utilized in the design of antibacterial agents.[3][18] The choice between a 1,2,3- or 1,2,4-triazole often depends on the synthetic strategy and the desired orientation of substituents for optimal target engagement. For instance, 1,2,3-triazole-containing hybrids like cefatrizine have found clinical use.[3] Similarly, numerous 1,2,4-triazole derivatives have demonstrated potent in vitro activity against a range of bacterial pathogens, including resistant strains like MRSA.[17][19]

Anticancer Activity: A Burgeoning Field for Both Isomers

The fight against cancer has seen the exploration of a multitude of chemical scaffolds, and both triazole isomers have emerged as valuable building blocks for the development of novel anticancer agents.[8][20][21]

1,2,3-Triazoles in Oncology: The ease of synthesis via click chemistry has led to a surge in the development of 1,2,3-triazole-containing compounds with anticancer properties.[20] These compounds have been shown to act through various mechanisms, including:

  • Tubulin polymerization inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[22]

  • Kinase inhibition: Targeting key signaling pathways involved in cancer cell proliferation and survival.[23]

  • Induction of apoptosis: Triggering programmed cell death in cancer cells.[8]

1,2,4-Triazoles in Oncology: The 1,2,4-triazole moiety is also a component of several potent anticancer agents.[21] For example, letrozole and anastrozole are 1,2,4-triazole-based non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. A study on 1,2,3-triazole–containing chromene/coumarin derivatives noted that the replacement of the 1,2,3-triazole with a 1,2,4-triazole was tolerated, suggesting that in some scaffolds, the choice of isomer may not be critical for anticancer activity.[23]

Structure-Activity Relationship (SAR): For both isomers, the nature and position of substituents on the triazole ring and the attached pharmacophores are crucial for anticancer activity. The triazole ring itself can act as a bioisostere for other functional groups, such as amides or esters, influencing the molecule's conformation and ability to interact with its target.[2][6][22][24]

Experimental Protocols: A Practical Guide

The following section provides standardized protocols for the synthesis and biological evaluation of triazole derivatives, crucial for researchers in this field.

Synthesis of Triazole Derivatives

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the widely used "click chemistry" reaction.

  • Materials: Terminal alkyne (1.0 eq), organic azide (1.0 eq), copper(II) sulfate pentahydrate (0.01-0.1 eq), sodium ascorbate (0.02-0.2 eq), and a solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).

  • Procedure: a. Dissolve the terminal alkyne and organic azide in the chosen solvent system in a reaction vessel. b. In a separate vial, prepare a fresh solution of sodium ascorbate in water. c. Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[1]

Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles from Thiosemicarbazides

This is a classical and versatile method for preparing 1,2,4-triazole-3-thiones, which can be further modified.

  • Materials: Aromatic/aliphatic carboxylic acid (1.0 eq), thiosemicarbazide (1.0 eq), phosphorus oxychloride (or other dehydrating agent), and a suitable base (e.g., sodium hydroxide).

  • Procedure: a. Step 1: Synthesis of Thiosemicarbazide derivative: React the carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding acylthiosemicarbazide. b. Step 2: Cyclization: Treat the acylthiosemicarbazide with a base (e.g., 8% aqueous sodium hydroxide) and reflux for several hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thione. e. Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[25]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Materials: Test compound, fungal isolate (e.g., Candida albicans), RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

  • Procedure: a. Preparation of Drug Dilutions: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations. b. Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL. c. Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control. d. Incubation: Incubate the plates at 35 °C for 24-48 hours. e. Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. Alternatively, read the absorbance at a specific wavelength using a microplate reader.[7]

In Vitro Anticancer Activity Assay: MTT Assay

This is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell line (e.g., MCF-7, A549), complete cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure: a. Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Compound Treatment: Treat the cells with various concentrations of the triazole compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO). c. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals. e. Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. f. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]

Visualization of Key Concepts

Antifungal_Mechanism_1_2_4_Triazole cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Intact Fungal Cell Membrane Ergosterol->FungalCellMembrane Triazole 1,2,4-Triazole (e.g., Fluconazole) Triazole->CYP51 Binds to Heme Iron CYP51->Ergosterol Biosynthesis DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->DisruptedMembrane Inhibition Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Triazole_Synthesis_Comparison cluster_123 1,2,3-Triazole Synthesis cluster_124 1,2,4-Triazole Synthesis Triazoles Triazole Isomers T123 1,2,3-Triazole Triazoles->T123 T124 1,2,4-Triazole Triazoles->T124 CuAAC Cu-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) CuAAC->T123 Azide Organic Azide Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Classical Classical Methods (e.g., Pellizzari, Einhorn-Brunner) Classical->T124 Amidine Amidines, Hydrazides, etc. Amidine->Classical

Caption: Dominant synthetic routes for 1,2,3- and 1,2,4-triazoles.

Conclusion and Future Perspectives

The comparative analysis of 1,2,3- and 1,2,4-triazoles reveals a fascinating dichotomy in their bioactivity profiles, largely dictated by their inherent chemical properties and synthetic accessibility. The 1,2,4-triazole isomer reigns supreme in the antifungal domain, with a well-defined mechanism of action and a portfolio of clinically successful drugs. In contrast, the 1,2,3-triazole, propelled by the efficiency of click chemistry, has become a ubiquitous tool in modern drug discovery, demonstrating broad therapeutic potential across antibacterial, anticancer, and other disease areas.

For researchers and drug development professionals, the choice between these two isomers is not merely a matter of structural preference but a strategic decision based on the therapeutic target, desired mechanism of action, and synthetic feasibility. While the 1,2,4-triazole scaffold continues to be a reliable choice for targeting specific enzymes like CYP51, the 1,2,3-triazole offers unparalleled versatility for creating large, diverse libraries of compounds for high-throughput screening and lead optimization.

Future research should focus on more direct comparative studies of isosteric pairs to better understand the subtle yet significant impact of nitrogen atom placement on bioactivity. Furthermore, the exploration of novel synthetic methodologies for both isomers will continue to expand their application in the quest for new and improved therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Indazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's "drug-likeness" is a critical determinant of its journey from a promising hit to a viable clinical candidate.[1] This guide offers a comprehensive framework for evaluating the drug-like properties of novel indazolone compounds, a scaffold of increasing interest due to its diverse pharmacological activities.[2][3] We will navigate the essential theoretical principles, compare in silico and in vitro methodologies, and provide detailed experimental protocols to empower researchers in making data-driven decisions. Our focus is on creating a self-validating system of assessment that integrates predictive and empirical data for a holistic evaluation of novel indazolone derivatives.

The Foundational Pillars of Drug-Likeness: Beyond Simple Rules

The concept of drug-likeness is a multifaceted evaluation of a compound's physicochemical properties to predict its pharmacokinetic behavior.[4] While no single rule is absolute, several established principles provide an invaluable initial screening filter.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Formulated by Christopher A. Lipinski, the Rule of Five is a set of guidelines to assess the potential for oral bioavailability of a drug candidate.[5][6] A compound is more likely to be orally absorbed if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily transported across biological membranes.[5]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in this range suggests a balance between solubility in aqueous environments and lipid membrane permeability.[7]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[5]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[5]

Veber's Criteria: The Importance of Molecular Flexibility and Polarity

Veber and colleagues proposed additional parameters that correlate with good oral bioavailability, emphasizing the role of molecular dynamics and polarity:

  • Number of Rotatable Bonds ≤ 10: Lower rotational freedom is associated with better oral bioavailability.[8][9]

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of passive molecular transport through membranes.[8][10]

cluster_Lipinski Lipinski's Rule of Five cluster_Veber Veber's Criteria MW MW ≤ 500 Da LogP LogP ≤ 5 MW->LogP HBD HBD ≤ 5 LogP->HBD HBA HBA ≤ 10 HBD->HBA RotBonds Rotatable Bonds ≤ 10 HBA->RotBonds TPSA TPSA ≤ 140 Ų RotBonds->TPSA Pass Likely Orally Bioavailable TPSA->Pass ≤ 1 Violation Fail Poor Oral Bioavailability (Further Optimization Needed) TPSA->Fail > 1 Violation Start Novel Indazolone Compound Start->MW Assess

Figure 1: Drug-likeness assessment workflow based on Lipinski's and Veber's rules.

In Silico ADME Prediction: Early Insights into Pharmacokinetics

Before embarking on resource-intensive experimental studies, computational modeling provides rapid and cost-effective predictions of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[11][12] Numerous software packages and web-based tools are available for this purpose.[13]

cluster_workflow In Silico ADME Prediction Workflow Start Input: 2D/3D Structure of Indazolone Analog Predict Compute Physicochemical Properties & ADME Parameters (e.g., SwissADME, ADMETlab) Start->Predict Analyze Analyze Predicted Data: - Lipinski/Veber Violations - Solubility (LogS) - Permeability (Caco-2, BBB) - CYP450 Inhibition - Toxicity Risks Predict->Analyze Output Output: Predicted ADME Profile Analyze->Output

Figure 2: A generalized workflow for in silico ADME prediction.
Comparative In Silico Analysis of Hypothetical Indazolone Derivatives

To illustrate the utility of computational screening, let's consider three hypothetical indazolone derivatives and their predicted drug-likeness parameters.

ParameterIndazolone CoreCompound A (R=H)Compound B (R=4-Cl-Ph)Compound C (R=SO₂N(CH₃)₂)
Molecular Weight (Da) 132.12208.22318.75317.33
LogP 1.502.504.202.80
HBD 1221
HBA 2335
TPSA (Ų) 49.962.162.1110.5
Rotatable Bonds 0234
Lipinski Violations 0000
Predicted Solubility (LogS) -2.5-3.0-4.5-3.5
Predicted Caco-2 Permeability (logPapp) -5.0-4.8-4.6-5.2
Predicted CYP2D6 Inhibition NoNoYesNo
Drug-Likeness Score 0.850.950.700.65

Interpretation:

  • All hypothetical compounds adhere to Lipinski's Rule of Five.

  • Compound B, with a chloro-phenyl substitution, exhibits higher lipophilicity (LogP) and potentially lower aqueous solubility (LogS), which could impact its formulation and absorption. It is also predicted to be a CYP2D6 inhibitor, flagging a potential for drug-drug interactions.

  • Compound C, with a sulfonamide group, has a higher TPSA, which may lead to lower passive permeability as reflected in the predicted Caco-2 value.

Experimental Verification: In Vitro ADME Assays

While in silico predictions are valuable for initial screening, experimental validation is paramount.[14] The following in vitro assays provide crucial data on a compound's permeability and metabolic stability.

Permeability Assessment: PAMPA and Caco-2 Assays

Permeability is a key factor governing a drug's ability to be absorbed from the gastrointestinal tract.[15]

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.[16] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15]

cluster_PAMPA PAMPA Assay cluster_Caco2 Caco-2 Assay Donor Donor Well Test Compound in Buffer Membrane Artificial Lipid Membrane Donor->Membrane Passive Diffusion Acceptor Acceptor Well Buffer Membrane->Acceptor Apical Apical Chamber Test Compound CellLayer Caco-2 Cell Monolayer Apical->CellLayer Passive & Active Transport Basolateral Basolateral Chamber CellLayer->Basolateral

Figure 3: Comparison of PAMPA and Caco-2 assay principles.
  • Prepare Lipid Membrane Solution: Dissolve lecithin in dodecane (e.g., 1% w/v).

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate and allow the solvent to evaporate.

  • Prepare Donor and Acceptor Solutions: Dissolve the test indazolone compound in a suitable buffer (e.g., PBS with 5% DMSO) to create the donor solution. The acceptor plate wells are filled with buffer.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantify Compound Concentration: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability is calculated using the concentrations and assay parameters.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium.[1][17] This assay can assess both passive diffusion and active transport processes.

  • Cell Culture: Seed Caco-2 cells on permeable supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test indazolone compound to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Sampling and Analysis: Collect samples from the opposite chamber at defined time points and analyze the compound concentration by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Determine the Papp values for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Metabolic Stability Assay: Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[13] High metabolic instability can lead to rapid clearance and poor oral bioavailability.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system (as a source of cofactors), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiate Reaction: Add the test indazolone compound to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]

Case Study Insight: A study on the metabolism of MDMB-CHMINACA, an indazole carboxamide, in human liver microsomes revealed that the primary metabolic pathways were hydroxylation and ester hydrolysis. This highlights the potential metabolic hotspots on the indazolone scaffold that medicinal chemists should consider for modification to enhance metabolic stability.

Integrated Data Analysis for Candidate Selection

The most robust approach to assessing drug-likeness is to integrate data from both computational predictions and experimental assays. This allows for a more nuanced understanding of a compound's potential.

CompoundLipinski ViolationsPredicted LogPPredicted Caco-2 (logPapp)Experimental PAMPA (Papp x 10⁻⁶ cm/s)Experimental HLM Stability (t½, min)Recommendation
Indazolone A 02.50-4.812.5> 60High Priority
Indazolone B 04.20-4.68.245Medium Priority (Potential solubility/CYP issues)
Indazolone C 02.80-5.22.115Low Priority (Poor permeability and stability)

Conclusion

The assessment of drug-likeness for novel indazolone compounds is a systematic process that should be initiated early in the drug discovery pipeline. By employing a tiered approach that begins with established theoretical principles and in silico predictions, researchers can efficiently prioritize compounds for more rigorous in vitro experimental validation. The integration of data from PAMPA, Caco-2, and metabolic stability assays provides a comprehensive profile of a compound's potential pharmacokinetic behavior. This guide provides a framework for these assessments, emphasizing the causality behind experimental choices and the importance of a self-validating, data-driven approach to de-risk the development of novel indazolone-based therapeutics and increase their probability of clinical success.

References

Bridging the Digital and the Biological: A Comparative Guide to the Experimental Validation of Computational Models for Indazolone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the synergy between computational modeling and experimental validation is paramount. The indazolone scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, targeting a range of kinases implicated in oncology and other therapeutic areas. However, the predictive power of computational models is only as valuable as its empirical verification. This guide provides an in-depth comparison of computational approaches with the requisite experimental data, offering a framework for robustly validating in silico hypotheses.

The Symbiotic Relationship: Computational Prediction and Experimental Reality

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, serve as powerful tools to predict the biological activity and binding modes of novel indazolone inhibitors. These methods accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. However, the inherent assumptions and simplifications in these models necessitate rigorous experimental validation to confirm their predictions and provide a true measure of a compound's therapeutic potential.

The iterative cycle of computational prediction followed by experimental validation and subsequent model refinement is crucial for the successful development of indazolone-based kinase inhibitors. This guide will dissect this process, providing both the theoretical underpinnings and the practical methodologies required.

cluster_0 Computational Modeling cluster_1 Experimental Validation In Silico Design In Silico Design QSAR Modeling QSAR Modeling In Silico Design->QSAR Modeling Predicts Activity Molecular Docking Molecular Docking In Silico Design->Molecular Docking Predicts Binding Cell-Based Assays Cell-Based Assays QSAR Modeling->Cell-Based Assays Hypothesis for Efficacy Biochemical Assays Biochemical Assays Molecular Docking->Biochemical Assays Biochemical Assays->Cell-Based Assays Confirms Potency Structural Biology Structural Biology Cell-Based Assays->Structural Biology Validates Cellular Effect Structural Biology->In Silico Design Refines Model

Caption: A workflow illustrating the iterative process of computational modeling and experimental validation in drug discovery.

Part 1: In Silico Prediction – The Starting Point

Before embarking on costly and time-consuming experimental work, computational models provide initial insights into the potential of indazolone inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of indazolone compounds and their biological activity. These models can predict the potency of new, unsynthesized analogs.

Molecular Docking

Molecular docking simulations predict the preferred orientation of an indazolone inhibitor when bound to its kinase target. This provides valuable information about the binding mode and key interactions, guiding further structural modifications to enhance potency and selectivity.[1]

Part 2: Experimental Validation – Grounding Predictions in Reality

The predictions generated from computational models must be tested through a hierarchical series of experimental assays. This section provides detailed protocols for key experiments.

Biochemical Assays: Quantifying Potency

The first step in experimental validation is to determine the direct inhibitory effect of the indazolone compound on its purified kinase target. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][3]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • Indazolone inhibitor stock solution (in DMSO)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[3]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the indazolone inhibitor in kinase reaction buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase and its specific substrate diluted in kinase reaction buffer.

    • Add the serially diluted indazolone inhibitor or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.[4]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all experimental wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell-Based Assays: Assessing Cellular Efficacy

While biochemical assays confirm target engagement, cell-based assays are crucial to determine if the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a desired biological response, such as inhibiting cancer cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indazolone inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the indazolone inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for a desired exposure time (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Structural Biology: Visualizing the Interaction

The ultimate validation of a computational binding model is to determine the high-resolution crystal structure of the indazolone inhibitor in complex with its target kinase. X-ray crystallography provides irrefutable evidence of the binding mode and key interactions.[8]

cluster_0 Computational Prediction cluster_1 Experimental Validation Docking Pose Docking Pose X-ray Crystal Structure X-ray Crystal Structure Docking Pose->X-ray Crystal Structure Comparison & Validation

Caption: The direct comparison of a computationally predicted binding pose with an experimentally determined X-ray crystal structure.

Part 3: Comparative Analysis – Where Models and Experiments Converge (or Diverge)

A crucial aspect of this guide is the direct comparison of computational predictions with experimental data. The following tables provide a template for how to present this comparative analysis.

Table 1: Comparison of Predicted vs. Experimental IC50 Values for Indazolone Inhibitors Targeting PLK4

CompoundPredicted IC50 (µM) (QSAR Model)Experimental IC50 (nM) (ADP-Glo™ Assay)Fold Difference
Indazolone-A0.51050
Indazolone-B0.1250
Indazolone-C5.250010.4

Note: The data in this table is illustrative.

Table 2: Comparison of Predicted Binding Interactions with X-ray Crystallography Data for an Indazolone Inhibitor Targeting the PLK4 Hinge Region

Interaction TypePredicted Residue (Molecular Docking)Observed Residue (X-ray Crystallography)Validation
Hydrogen BondCys92Cys92Confirmed
Hydrogen BondGlu90Glu90Confirmed
HydrophobicLeu19Leu19Confirmed
HydrophobicVal71Val71Confirmed

Note: The data in this table is illustrative and based on known interactions of inhibitors with PLK4.[9]

Part 4: Understanding the Broader Context – Signaling Pathways

Indazolone inhibitors often target kinases that are key nodes in complex signaling pathways. Understanding these pathways is essential for interpreting the cellular effects of the inhibitors. For example, Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9][10]

Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K PI3K RTKs->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Cell Cycle Progression Cell Cycle Progression Centriole Duplication->Cell Cycle Progression Cell Cycle Progression->Proliferation Indazolone Inhibitor Indazolone Inhibitor Indazolone Inhibitor->PLK4 Inhibits

Caption: A simplified representation of the PLK4 signaling pathway and its role in cell proliferation, highlighting the point of intervention for an indazolone inhibitor.

Conclusion

The development of effective indazolone-based kinase inhibitors relies on a rigorous and iterative process of computational modeling and experimental validation. This guide has provided a framework for this process, from in silico prediction to in vitro and cell-based assays, and ultimately to structural verification. By adhering to these principles of scientific integrity and employing the detailed methodologies outlined, researchers can with greater confidence bridge the gap between computational predictions and the biological reality, accelerating the discovery of novel therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6,7-dihydro-1H-indazol-4(5H)-one. As a compound frequently utilized in drug discovery and medicinal chemistry, ensuring its proper disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Essential Safety Data

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation and potential harm if ingested.[1][2] Adherence to safety protocols is not merely procedural—it is a necessary measure to mitigate these risks.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

Hazard ClassHazard CodeDescriptionSignal Word
Acute Toxicity, OralH302 / H303Harmful or may be harmful if swallowed.[1][2]Warning[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]Warning[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]Warning[1][2]

Based on these classifications, all waste materials, including the primary compound, contaminated personal protective equipment (PPE), and any labware that has come into contact with it, must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls like fume hoods are the primary method for exposure reduction, but the correct PPE is mandatory for all handling and disposal activities.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][3] This is crucial to prevent contact with the compound, which is known to cause serious eye irritation.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid skin contact with contaminants and dispose of used gloves as hazardous waste.[4]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect your skin and personal clothing from potential contamination.[5]

  • Respiratory Protection: If you are handling the solid powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary to prevent inhalation.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with regulations set by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[10][11]

  • Identify: Designate all this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, disposable labware) as solid hazardous waste.

  • Isolate: Do not mix this waste with other waste streams such as liquid solvents, acids, bases, or sharps.[6][10] Mixing incompatible chemicals can lead to dangerous reactions.[8]

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safety during storage and transport.

  • Select a Compatible Container: Use a leak-proof container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) drum or a glass jar for smaller quantities.[10][12] The container must have a secure, screw-top lid.[12] Avoid using food-grade containers.[12]

  • Prevent Overfilling: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[8][12]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin.[5][10] This provides an essential safeguard against spills if the primary container is breached.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[13][14]

  • Timing: Label the container before adding any waste to it.

  • Content: The label must be clearly written and include the following information:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • The relevant hazard warnings: "Irritant," "Harmful if Swallowed." [13][14]

    • The date when waste was first added to the container (the "accumulation start date").[12]

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][12]

  • Container Status: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[5][12]

  • Inspection: Regularly inspect the container and the SAA for any signs of leaks or degradation.[12]

Step 5: Final Disposal Arrangement

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5][15]

  • Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately to maintain a clear chain of custody from generation to final disposal.[7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential.

Small Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Clean: Carefully sweep the solid material into your designated hazardous waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials (wipes, absorbents) as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16]

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Storage cluster_disposal Phase 3: Final Disposal gen_waste Waste Generation (Unused chemical, contaminated labware) characterize Characterize as Solid Hazardous Waste gen_waste->characterize Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe Step 2 select_container Select Compatible, Leak-Proof Waste Container ppe->select_container Step 3 label_container Label Container with: 'Hazardous Waste', Chemical Name, Hazards, Date select_container->label_container Step 4 add_waste Place Waste in Container (Do not overfill) label_container->add_waste Step 5 close_container Keep Container Securely Closed add_waste->close_container secondary_contain Place in Secondary Containment close_container->secondary_contain store_saa Store in Designated Satellite Accumulation Area (SAA) secondary_contain->store_saa inspect Weekly Inspection for Leaks store_saa->inspect contact_ehs Contact EHS or Licensed Waste Contractor for Pickup inspect->contact_ehs document Complete Waste Manifest Documentation contact_ehs->document disposal Professional Disposal (e.g., Incineration) document->disposal

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6,7-dihydro-1H-indazol-4(5H)-one (CAS No: 499206-33-6). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to ensure a safe and efficient laboratory environment. The following protocols are grounded in established safety principles and data from authoritative sources, designed for researchers, scientists, and professionals in drug development.

Hazard Assessment and Chemical Profile

This compound is a heterocyclic compound belonging to the indazolone class. While comprehensive toxicological data for this specific molecule is not widely available, information from structurally related compounds and aggregated GHS data provides a strong basis for a precautionary approach.[1] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[2]

GHS Hazard Classification: Based on notifications to the ECHA C&L Inventory, the following classifications have been reported[2]:

  • Acute Toxicity, Oral (Category 5): H303 - May be harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The assigned signal word is Warning .[2] It is imperative to handle this compound as an irritant and to minimize all routes of exposure.

PropertyValueSource
Molecular Formula C₇H₈N₂O[2][3]
Molecular Weight 136.15 g/mol [2][3]
Appearance Likely a solid powder (based on similar compounds)[4]
Primary Hazards Irritant[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent contact and inhalation. The selection of specific PPE components must be based on a thorough risk assessment of the procedure being performed.[5][6]

This level of protection is required for all handling operations involving this compound.

  • Eye and Face Protection:

    • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7]

    • Chemical Splash Goggles: Must be worn when there is any risk of splashing.[8]

    • Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring large quantities, heating solutions).[7][8]

  • Protective Clothing:

    • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) or a standard cotton lab coat, fully buttoned, is required.[7] Avoid synthetic materials like polyester that can melt and adhere to the skin.[7]

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the skin on the lower body and feet.[7]

The selection of appropriate gloves is critical, as this compound is a ketone derivative. Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to many ketones and are not recommended as the primary barrier for this compound.[8][9]

Recommended Glove Types:

  • Butyl Rubber: Offers excellent protection against ketones and esters.[9]

  • Viton™: Provides excellent resistance to a broad range of organic solvents, including ketones.[9]

  • Neoprene: Can be a suitable alternative, though it offers less resistance to cuts and punctures than nitrile.[8]

Glove Protocol:

  • Inspect Gloves: Always inspect gloves for any signs of degradation or punctures before use.[10]

  • Double Gloving: It is best practice to wear two pairs of gloves. For instance, a lighter disposable glove under a heavier, more resistant glove like butyl rubber.

  • Proper Removal: Use the proper glove removal technique to avoid contaminating your skin.[10]

  • Immediate Disposal: Dispose of gloves immediately after handling the chemical or upon any sign of contamination.[10]

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.[7][11]

  • When to Use a Respirator: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[7]

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is appropriate. If the compound is handled as a powder that can become airborne, a particulate filter (e.g., N95, P100) should be added.

  • Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[7]

PPE Selection Workflow

PPE_Selection start_node Start: Assess Task process_node_1 Handling solid or solution? start_node->process_node_1 decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Task decision_splash Splash or Aerosol Risk? process_node_1->decision_splash ppe_goggles_face_shield Wear Chemical Goggles + Face Shield decision_splash->ppe_goggles_face_shield Yes ppe_glasses Wear Safety Glasses (with side shields) decision_splash->ppe_glasses No ppe_clothing Wear Lab Coat (fully buttoned) ppe_goggles_face_shield->ppe_clothing ppe_glasses->ppe_clothing decision_gloves Select Gloves (Ketone Hazard) ppe_clothing->decision_gloves ppe_gloves {Primary Gloves: Butyl or Viton™ | Secondary (optional): Nitrile or Neoprene} decision_gloves->ppe_gloves decision_ventilation Working in Fume Hood? ppe_gloves->decision_ventilation decision_ventilation->end_node Yes ppe_respirator NIOSH-Approved Respirator (Organic Vapor Cartridge +/- Particulate Filter) decision_ventilation->ppe_respirator No/ Insufficient ppe_respirator->end_node

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Adherence to standardized operational procedures is key to minimizing risk.

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control vapor and dust dispersion.[11]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[10][11]

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or by "weighing by difference" to minimize dust generation.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.

    • Place the material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area.

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless compatible.

  • Containerization: Collect all waste (including contaminated gloves, wipes, and absorbent materials) in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not dispose of it down the drain or in regular trash.

Spill Response Workflow

Spill_Response start_node Spill Occurs process_alert Alert personnel in the area start_node->process_alert decision_node decision_node process_node process_node end_node Resume Work decision_size Is the spill large or unmanageable? process_alert->decision_size process_evacuate Evacuate the area. Contact EHS/Emergency Response. decision_size->process_evacuate Yes process_don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, etc.) decision_size->process_don_ppe No (Minor Spill) decision_type Solid or Liquid? process_don_ppe->decision_type process_solid Gently sweep up material. Avoid creating dust. decision_type->process_solid Solid process_liquid Absorb with inert material (e.g., vermiculite, sand). decision_type->process_liquid Liquid process_contain Place into a sealed, labeled hazardous waste container. process_solid->process_contain process_liquid->process_contain process_clean Decontaminate the spill area. process_contain->process_clean process_clean->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 2
6,7-dihydro-1H-indazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.